(Rac)-Trandolaprilate-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H30N2O5 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-[2-[[1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/i2D,3D,4D,7D,8D |
InChI Key |
AHYHTSYNOHNUSH-ATTUOBAHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Trandolaprilate-d5: A Technical Guide for Researchers
(Rac)-Trandolaprilate-d5 is a deuterated, stable isotope-labeled form of Trandolaprilate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. In the realm of pharmaceutical research and development, this compound serves as a critical tool, primarily utilized as an internal standard for quantitative bioanalytical studies. Its near-identical physicochemical properties to the endogenous analyte, Trandolaprilate, make it the gold standard for mass spectrometry-based assays, ensuring the accuracy and precision of pharmacokinetic and drug metabolism assessments.
This technical guide provides an in-depth overview of the application of this compound in research, detailing its primary use, relevant experimental protocols, and the underlying pharmacological context of its non-labeled counterpart, Trandolaprilat.
Core Application: Internal Standard in Quantitative Analysis
The fundamental application of this compound is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium (B1214612) atoms on the molecule increase its mass by five atomic mass units compared to Trandolaprilate. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their similar chemical behavior ensures they experience comparable extraction efficiency, chromatographic retention, and ionization response. By adding a known amount of this compound to biological samples at the beginning of the analytical process, researchers can accurately quantify the concentration of Trandolaprilat, compensating for variations that may occur during sample preparation and analysis.
Pharmacological Context: Mechanism of Action of Trandolaprilat
Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, Trandolaprilat. Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure.
The signaling pathway below illustrates the mechanism of action of Trandolaprilat.
(Rac)-Trandolaprilate-d5 chemical structure and properties
An In-depth Technical Guide to (Rac)-Trandolaprilate-d5
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. Given that this compound is the deuterated form of Trandolaprilat, this guide draws extensively from the literature on Trandolapril and its active metabolite, Trandolaprilat. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Trandolaprilat, the active diacid metabolite of the prodrug Trandolapril. Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2][3] The deuterium (B1214612) labeling in this compound makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical assays.
Trandolapril is chemically described as (2S,3aR,7aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl] alanyl] hexahydro-2-indolinecarboxylic acid, 1-ethyl ester.[4] Upon oral administration, Trandolapril undergoes de-esterification, primarily in the liver, to form the more potent ACE inhibitor, Trandolaprilat.[1][2][3][4] Trandolaprilat is approximately eight times more active as an ACE inhibitor than Trandolapril.[3][4][5]
Table 1: Physicochemical Properties of Trandolapril
| Property | Value | Reference |
| Molecular Formula | C24H34N2O5 | [4] |
| Molecular Weight | 430.54 g/mol | [4] |
| Melting Point | 125°C | [4] |
| Appearance | White or almost white powder | [4] |
| Solubility | Soluble (>100 mg/mL) in chloroform, dichloromethane, and methanol | [4] |
Table 2: Chemical Identifiers for Trandolapril
| Identifier | Value | Reference |
| IUPAC Name | (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | [6] |
| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O | [6] |
| InChI Key | VXFJYXUZANRPDJ-WTNASJBWSA-N | [6] |
Table 3: Pharmacokinetic Properties of Trandolapril and Trandolaprilat
| Parameter | Trandolapril | Trandolaprilat | Reference |
| Absolute Bioavailability | ~10% | ~70% (from Trandolapril) | [4] |
| Time to Peak Plasma Concentration | ~1 hour | 4 - 10 hours | [4] |
| Elimination Half-life | ~6 hours | 22.5 hours (effective) | [4] |
| Serum Protein Binding | ~80% | 65 - 94% (concentration-dependent) | [1] |
| Excretion | ~33% in urine, ~66% in feces (as parent drug and metabolites) | [4][5] |
Mechanism of Action
Trandolapril exerts its therapeutic effects via its active metabolite, Trandolaprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[4][5] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[1][2][3]
The metabolic activation of Trandolapril is depicted in the following workflow:
ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][4] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and stimulates the adrenal cortex to secrete aldosterone (B195564), which promotes sodium and water retention.[1][4]
By competitively inhibiting ACE, Trandolaprilat decreases the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[4][6] This results in a decrease in blood pressure and a reduction in sodium and water retention.[4] ACE is also identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[2][4] Therefore, ACE inhibition by Trandolaprilat may also lead to increased levels of bradykinin, further contributing to its antihypertensive effect.[2][4]
The role of Trandolaprilat within the renin-angiotensin-aldosterone system is illustrated below:
Experimental Protocols
The primary method for evaluating the activity of this compound is through an in vitro angiotensin-converting enzyme (ACE) inhibition assay. Several protocols exist, with a common method involving the spectrophotometric measurement of a product formed by the enzymatic reaction.
General ACE Inhibition Assay Protocol
This protocol is based on the method described by Cheung and Cushman (1971), which utilizes the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[7]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
This compound or other test inhibitors
-
Borate buffer or Tris-HCl buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in an appropriate buffer.
-
Prepare a solution of HHL substrate in the same buffer.
-
Prepare serial dilutions of the test inhibitor (this compound).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, pre-incubate a small volume of the ACE solution with the test inhibitor solution (or buffer for control) at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the HHL substrate solution to the mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[8]
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding 1M HCl.[7]
-
-
Extraction and Quantification:
-
Extract the hippuric acid (HA) formed during the reaction into an organic solvent, typically ethyl acetate.
-
Evaporate the organic solvent and redissolve the HA in water or buffer.
-
Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible spectrophotometer.[8]
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
-
A generalized workflow for this experimental protocol is provided below:
Conclusion
This compound, as a deuterated analog of the active ACE inhibitor Trandolaprilat, serves as an essential tool for advanced analytical and metabolic studies. Its chemical properties and mechanism of action are fundamentally the same as the non-labeled compound. Understanding the conversion of the prodrug Trandolapril to Trandolaprilat and its subsequent inhibition of the angiotensin-converting enzyme within the renin-angiotensin-aldosterone system is critical for its application in hypertension research and therapy. The provided experimental protocols offer a standard methodology for assessing its inhibitory activity, which is crucial for quality control and further investigation. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SMPDB [smpdb.ca]
- 3. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Trandolapril - Wikipedia [en.wikipedia.org]
- 6. Trandolapril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Angiotensin-converting enzyme inhibitory assay [protocols.io]
A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of (Rac)-Trandolaprilate-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and isotopic labeling of (Rac)-Trandolaprilate-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. This document outlines a plausible synthetic pathway, detailed experimental protocols, and methods for data analysis, tailored for professionals in the fields of medicinal chemistry and drug development.
Introduction
Trandolapril is an ethyl ester prodrug that is hydrolyzed in vivo to its active diacid metabolite, Trandolaprilat. To accurately quantify Trandolapril and Trandolaprilat in biological matrices, a stable isotopically labeled internal standard is essential. This compound, with five deuterium (B1214612) atoms incorporated into the phenyl ring of the molecule, serves this purpose by providing a distinct mass spectrometric signal while maintaining nearly identical physicochemical properties to the unlabeled analyte. This guide details a synthetic approach to this compound, focusing on the preparation of the key deuterated intermediate and its subsequent coupling to form the final product.
Synthetic Pathway Overview
The synthesis of this compound follows the established route for Trandolapril, which involves the coupling of two key intermediates:
-
(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid: A bicyclic amino acid derivative.
-
N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine: The deuterated side chain.
The isotopic label is introduced into the second intermediate by utilizing a deuterated starting material, specifically bromobenzene-d5 (B116778). The overall synthetic workflow can be visualized as follows:
Experimental Protocols
Synthesis of N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine
This section details the multi-step synthesis of the key deuterated intermediate.
Step 1: Preparation of Ethyl 2-oxo-4-(phenyl-d5)butanoate
A Grignard reagent is first prepared from bromobenzene-d5. This is followed by a reaction with diethyl oxalate to yield the desired ketoester.
-
Materials: Bromobenzene-d5, Magnesium turnings, Anhydrous tetrahydrofuran (B95107) (THF), Diethyl oxalate, Hydrochloric acid.
-
Procedure:
-
Activate magnesium turnings in a flame-dried flask under an inert atmosphere.
-
Add a solution of bromobenzene-d5 in anhydrous THF dropwise to initiate the Grignard reaction.
-
After complete formation of the Grignard reagent, cool the mixture and add diethyl oxalate in THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and acidify with hydrochloric acid.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 2: Synthesis of Ethyl 2-bromo-4-(phenyl-d5)butanoate
The keto group of the previously synthesized ester is reduced, and the resulting alcohol is converted to a bromide.
-
Materials: Ethyl 2-oxo-4-(phenyl-d5)butanoate, Sodium borohydride (B1222165) (NaBH4), Methanol (B129727), Phosphorus tribromide (PBr3), Dichloromethane (B109758).
-
Procedure:
-
Dissolve ethyl 2-oxo-4-(phenyl-d5)butanoate in methanol and cool in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction for several hours until completion, then quench with acetone.
-
Remove the solvent under reduced pressure and extract the product with dichloromethane.
-
Dry the organic layer and concentrate to obtain the crude alcohol.
-
Dissolve the crude alcohol in dichloromethane and cool in an ice bath.
-
Add phosphorus tribromide dropwise and allow the reaction to proceed at room temperature.
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer and purify the product by column chromatography.
-
Step 3: Formation of N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine
The deuterated bromoester is coupled with L-alanine to form the desired amino acid derivative.
-
Materials: Ethyl 2-bromo-4-(phenyl-d5)butanoate, L-alanine, Sodium carbonate, Acetonitrile (B52724), Water.
-
Procedure:
-
Dissolve L-alanine and sodium carbonate in a mixture of water and acetonitrile.
-
Add a solution of ethyl 2-bromo-4-(phenyl-d5)butanoate in acetonitrile dropwise.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture and remove the acetonitrile under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Synthesis of (Rac)-Trandolapril-d5
Step 1: Preparation of N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine N-carboxyanhydride (NCA-d5)
The deuterated amino acid is converted to its N-carboxyanhydride (NCA) for efficient coupling.
-
Materials: N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine, Triphosgene, Anhydrous THF.
-
Procedure:
-
Dissolve the deuterated amino acid in anhydrous THF under an inert atmosphere.
-
Cool the solution in an ice bath and add a solution of triphosgene in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
The resulting solution of NCA-d5 is typically used immediately in the next step without isolation.
-
Step 2: Coupling of NCA-d5 with (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid
The deuterated NCA is coupled with the bicyclic amino acid to form (Rac)-Trandolapril-d5. A patent describes a similar non-deuterated synthesis with a yield of approximately 99.5% and a purity of 99.3% as determined by HPLC.[1]
-
Materials: Solution of NCA-d5 in THF, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, Triethylamine (B128534), Dichloromethane.
-
Procedure:
-
Suspend (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid in dichloromethane.
-
Add triethylamine and stir until a clear solution is obtained.
-
Cool the solution in an ice bath and add the previously prepared NCA-d5 solution dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (Rac)-Trandolapril-d5.
-
Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the active diacid form.
-
Materials: (Rac)-Trandolapril-d5, Lithium hydroxide (B78521), THF, Water.
-
Procedure:
-
Dissolve (Rac)-Trandolapril-d5 in a mixture of THF and water.
-
Add a solution of lithium hydroxide and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound. The yields for the deuterated synthesis are estimated based on typical yields for analogous non-deuterated reactions. Isotopic enrichment is expected to be high due to the use of a highly enriched starting material.
Table 1: Synthesis of N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine
| Step | Reactants | Product | Expected Yield (%) | Purity (%) |
| 1. Grignard and Acylation | Bromobenzene-d5, Mg, Diethyl oxalate | Ethyl 2-oxo-4-(phenyl-d5)butanoate | 70-80 | >95 |
| 2. Reduction and Bromination | Ethyl 2-oxo-4-(phenyl-d5)butanoate, NaBH4, PBr3 | Ethyl 2-bromo-4-(phenyl-d5)butanoate | 60-70 | >95 |
| 3. Coupling with L-alanine | Ethyl 2-bromo-4-(phenyl-d5)butanoate, L-alanine | N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine | 80-90 | >98 |
Table 2: Synthesis and Hydrolysis of (Rac)-Trandolapril-d5
| Step | Reactants | Product | Expected Yield (%) | Purity (%) | Isotopic Enrichment (%) |
| 1. NCA Formation and Coupling | N-[1-(S)-ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid | (Rac)-Trandolapril-d5 | 85-95 | >98 | >98 (d5) |
| 2. Hydrolysis | (Rac)-Trandolapril-d5, LiOH | This compound | 90-98 | >99 | >98 (d5) |
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of five deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the absence of proton signals in the phenyl region, confirming deuteration.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical and stereochemical purity of the final product. A reported HPLC method can achieve a purity of 99.3-99.8% for Trandolapril.[2]
The isotopic enrichment can be accurately determined by mass spectrometry by comparing the peak intensities of the deuterated and non-deuterated molecular ions.
Logical Relationships in Synthesis
The synthesis of this compound is a convergent process, where two key fragments are synthesized separately and then combined. The successful synthesis of the final product is critically dependent on the purity and yield of each intermediate.
This technical guide provides a comprehensive framework for the synthesis and isotopic labeling of this compound. Researchers and scientists can utilize this information to produce a high-quality internal standard for their analytical needs in drug development and clinical research.
References
(Rac)-Trandolaprilate-d5 as an Internal Standard: A Technical Guide to Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of (Rac)-Trandolaprilate-d5, a deuterated internal standard essential for the accurate quantification of trandolaprilat (B1681354) in complex biological matrices. By leveraging the principles of stable isotope dilution with mass spectrometry, this compound provides a robust solution for overcoming analytical variability, ensuring the highest levels of accuracy and precision in bioanalytical studies.
The Fundamental Role of a Deuterated Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for reliable results.[1][2] It is a compound of known concentration added to every sample, calibrator, and quality control sample, which allows for the correction of signal variations that can occur during sample preparation and analysis.[1] The ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated compound.[1]
This compound is chemically identical to the active metabolite trandolaprilat, with the key difference being that five hydrogen atoms have been replaced by deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their shared physicochemical properties ensure they behave almost identically during the analytical process.[3]
The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for various sources of error[4][5]:
-
Extraction Variability: During sample preparation, such as protein precipitation or liquid-liquid extraction, the deuterated standard will have nearly the same recovery as the analyte.[1]
-
Matrix Effects: Biological samples contain numerous endogenous components that can either suppress or enhance the ionization of the analyte in the mass spectrometer's source.[2] Since the deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate signal normalization.[2][4]
-
Injection Volume Inconsistencies: Minor variations in the volume of sample injected into the LC-MS system are corrected for by the constant ratio of analyte to internal standard.[1]
Quantitative Performance Metrics
The use of a deuterated internal standard like this compound significantly enhances the performance of a bioanalytical method. The following tables summarize typical quantitative data that would be expected from a validated LC-MS/MS assay using this internal standard.
Table 1: Accuracy and Precision Data
| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.98 | 98.0 | 5.2 |
| 2.5 | 2.54 | 101.6 | 4.1 |
| 50.0 | 51.2 | 102.4 | 2.8 |
| 400.0 (ULOQ) | 396.0 | 99.0 | 3.5 |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, %CV: Percent Coefficient of Variation
Table 2: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| Trandolaprilat | 98.5 | 89.2 |
| This compound | 99.1 | 90.1 |
Experimental Protocols
A detailed methodology is critical for the successful implementation of this compound as an internal standard. Below are typical protocols for sample preparation and LC-MS/MS analysis.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of trandolaprilat and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration and Quality Control (QC) Working Solutions: Prepare serial dilutions of the trandolaprilat stock solution in the same solvent to create working solutions for calibration standards and QCs at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL to be used for spiking all samples.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of each plasma sample (including blanks, calibration standards, and QCs) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to every tube except the blank matrix samples.
-
Vortex each tube for 10 seconds to ensure thorough mixing.
-
Add 400 µL of cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Trandolaprilat: Q1 m/z 403.2 -> Q3 m/z 234.1
-
This compound: Q1 m/z 408.2 -> Q3 m/z 239.1
-
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the theoretical underpinnings and practical application of using this compound as an internal standard.
Caption: Mechanism of action for a deuterated internal standard.
Caption: Experimental workflow for bioanalysis.
References
An In-depth Technical Guide to the Core Differences Between Trandolapril and (Rac)-Trandolaprilate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the fundamental differences between the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril, and its deuterated, racemic active metabolite, (Rac)-Trandolaprilate-d5. This document will delve into their chemical properties, pharmacological activity, and roles in research and clinical settings, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Core Distinctions: Prodrug, Active Metabolite, and Analytical Standard
Trandolapril is a non-sulfhydryl prodrug, an ethyl ester that belongs to the ACE inhibitor class of medications.[1] Following oral administration, it undergoes metabolism, primarily in the liver, where it is converted to its biologically active diacid form, Trandolaprilat .[1][2] This active metabolite is approximately eight times more potent as an inhibitor of ACE than Trandolapril itself.[1]
This compound , on the other hand, is a specialized chemical entity designed for research and analytical purposes. The key distinctions lie in its nomenclature:
-
"(Rac)" signifies that it is a racemic mixture , containing an equal amount of both enantiomers of the Trandolaprilate molecule. This is a critical difference from the biologically active Trandolaprilat, which is a specific stereoisomer. The ACE inhibitory activity of ACE inhibitors is known to be stereospecific, meaning only one enantiomer is pharmacologically active.
-
"-d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium , a stable isotope of hydrogen. This isotopic labeling makes this compound an ideal internal standard for bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Its near-identical chemical and physical properties to the unlabeled Trandolaprilat, but distinct mass, allow for accurate quantification of the active drug in biological matrices.[3]
In essence, while Trandolapril is the administered drug and Trandolaprilat is the active therapeutic agent, this compound serves as a crucial tool in the laboratory to precisely measure the concentration of Trandolaprilat.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Trandolapril and its active metabolite, Trandolaprilat. Data for this compound is not available as it is not intended for therapeutic use and its primary role is as an analytical standard.
Table 1: Physicochemical Properties
| Property | Trandolapril | Trandolaprilat |
| Molecular Formula | C₂₄H₃₄N₂O₅ | C₂₂H₃₀N₂O₅ |
| Molecular Weight | 430.54 g/mol | 402.48 g/mol |
| Melting Point | 125 °C | Not Available |
| Water Solubility | Practically insoluble | Not Available |
| LogP | 3.5 | Not Available |
Table 2: Pharmacokinetic Parameters
| Parameter | Trandolapril | Trandolaprilat |
| Bioavailability | ~10% | ~70% (from Trandolapril) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 4-10 hours |
| Elimination Half-life | ~6 hours | ~10 hours (effective half-life 16-24 hours)[1] |
| Protein Binding | ~80% | 65-94% (concentration-dependent) |
| Metabolism | Hepatic de-esterification to Trandolaprilat | Further metabolism to inactive metabolites |
| Excretion | ~33% in urine, ~66% in feces (as parent and metabolites) | Primarily in urine |
Table 3: Pharmacodynamic Parameters
| Parameter | Trandolapril | Trandolaprilat |
| Mechanism of Action | Prodrug, converted to active Trandolaprilat | Competitive inhibitor of Angiotensin-Converting Enzyme (ACE) |
| IC₅₀ (ACE Inhibition) | 15 nM (purified human renal ACE) | 3.2 nM (purified human renal ACE) |
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Trandolaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This crucial physiological pathway regulates blood pressure and fluid balance. The diagram below illustrates the RAAS and the point of intervention by Trandolaprilat.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of Trandolapril and the assessment of its pharmacological activity.
Quantification of Trandolapril and Trandolaprilat in Human Plasma by LC-MS/MS
This protocol describes a typical method for the simultaneous quantification of Trandolapril and Trandolaprilat in human plasma, utilizing a deuterated internal standard like this compound for accurate measurement.
Objective: To determine the concentration of Trandolapril and Trandolaprilat in human plasma samples.
Materials:
-
Human plasma with anticoagulant (e.g., K₂EDTA)
-
Trandolapril and Trandolaprilat reference standards
-
This compound as an internal standard (IS)
-
Methanol (B129727), acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Trandolapril, Trandolaprilat, and the IS in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the Trandolapril and Trandolaprilat stock solutions in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the IS at a fixed concentration.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the IS working solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient elution program optimized for separation.
-
Flow rate: 0.4 mL/min
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for Trandolapril, Trandolaprilat, and the IS.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of Trandolapril and Trandolaprilat in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
In Vitro ACE Inhibition Assay (Modified from Cushman and Cheung)
This protocol outlines a common spectrophotometric method to determine the in vitro ACE inhibitory activity of a compound like Trandolaprilat.
Objective: To measure the 50% inhibitory concentration (IC₅₀) of a test compound against ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Tris-HCl buffer (pH 8.3)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Test compound (e.g., Trandolaprilat) dissolved in a suitable solvent
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in Tris-HCl buffer.
-
Prepare a solution of HHL in Tris-HCl buffer containing NaCl.
-
Prepare serial dilutions of the test compound.
-
-
Enzymatic Reaction:
-
In a series of test tubes, add 50 µL of the test compound dilution (or buffer for control).
-
Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to each tube and vortex vigorously to extract the hippuric acid (the product of the enzymatic reaction).
-
Centrifuge to separate the organic and aqueous phases.
-
-
Quantification of Hippuric Acid:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate to dryness at 95°C.
-
Dissolve the residue in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of ACE Inhibition:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
References
Certificate of Analysis: (Rac)-Trandolaprilate-d5 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of (Rac)-Trandolaprilate-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Trandolapril. The information presented here is a representative example compiled from industry best practices for the certification of isotopically labeled reference standards.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative batch of this compound.
Table 1: Identity and Purity
| Test | Method | Result |
| Chemical Purity | HPLC-UV | 99.8% |
| Mass Identity | High-Resolution Mass Spectrometry (HRMS) | Conforms to structure |
| Structural Confirmation | ¹H NMR, ¹³C NMR | Conforms to structure |
Table 2: Isotopic Purity
| Parameter | Method | Result |
| Isotopic Enrichment | Mass Spectrometry | 99.5% |
| Deuterium Incorporation | Mass Spectrometry | Predominantly d5 |
| Isotopic Distribution | Mass Spectrometry | See Table 3 |
Table 3: Isotopic Distribution Analysis
| Isotopologue | Relative Abundance (%) |
| d0 | 0.1 |
| d1 | 0.2 |
| d2 | 0.5 |
| d3 | 1.2 |
| d4 | 3.5 |
| d5 | 94.5 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample was dissolved in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
High-Resolution Mass Spectrometry (HRMS) for Identity and Isotopic Enrichment
-
Instrumentation: Thermo Scientific Q Exactive HF Orbitrap Mass Spectrometer.
-
Ionization Source: Heated Electrospray Ionization (HESI).
-
Polarity: Positive.
-
Scan Mode: Full Scan.
-
Mass Range: m/z 100-1000.
-
Resolution: 120,000.
-
Sample Infusion: The sample was dissolved in 50% acetonitrile in water with 0.1% formic acid and infused directly into the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: Bruker Avance III HD 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Frequency: 400 MHz.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR:
-
Frequency: 100 MHz.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Visualizations
The following diagrams illustrate key workflows and relationships in the analysis of this compound.
Caption: Analytical workflow for the certification of this compound.
Caption: Interrelationship of analytical techniques and measured properties.
Navigating the Isotopic Frontier: A Technical Guide to the Safety and Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium (B1214612) into molecules represents a significant advancement in drug development and various scientific disciplines. This substitution, while chemically subtle, can profoundly alter a compound's metabolic fate, pharmacokinetic profile, and stability. However, the unique properties of deuterated compounds necessitate a thorough understanding of their safety profiles and require specific handling and disposal protocols to ensure the safety of laboratory personnel and the integrity of experimental data. This in-depth technical guide provides a comprehensive overview of the safety considerations, handling procedures, and disposal guidelines for deuterated compounds.
Understanding the
Safety Profile of Deuterated Compounds
Deuteration, the replacement of hydrogen with its heavier, stable isotope, deuterium, can influence the toxicological profile of a molecule. This is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes compared to a carbon-hydrogen (C-H) bond.[1][2] This can lead to a reduction in the formation of toxic metabolites, potentially improving the safety profile of a drug.[3] However, it is crucial to note that deuteration does not universally reduce toxicity, and the specific effects are highly dependent on the molecule and the site of deuteration.
General Toxicity Considerations
Deuterium itself is a stable, non-radioactive isotope and is naturally present in small amounts in the environment and the human body.[4] Deuterated compounds are generally considered safe for laboratory and research use.[5] However, the toxicity of a deuterated compound is largely determined by the parent molecule.
High concentrations of heavy water (D₂O) have been shown to have toxic effects on eukaryotic cells, primarily by inhibiting cell division.[4] This is attributed to the disruption of mitotic spindle formation.[6][7] Mammals given heavy water to drink until their body water approaches 50% deuteration have shown significant toxicity.[4] However, achieving such high levels of deuteration through accidental exposure in a laboratory setting is highly unlikely.[8]
For specific deuterated organic compounds, the toxicity can be compared to their non-deuterated analogs. For instance, deuterated chloroform (B151607) (CDCl₃) is considered less toxic to the liver and kidneys than chloroform (CHCl₃) because the stronger C-D bond makes it less prone to forming the destructive trichloromethyl radical.[9]
Quantitative Toxicity and Flammability Data
The following tables summarize available quantitative data on the toxicity and flammability of select deuterated compounds compared to their non-deuterated counterparts. It is important to note that comprehensive comparative data is not always available in the public domain.
| Compound | Form | Species | Route of Administration | LD50 (mg/kg) | Citation |
| Chloroform (CHCl₃) | Liquid | Rat | Oral | 450 - 2,000 | [10] |
| Chloroform (CHCl₃) | Liquid | Mouse | Oral | 36 - 1,366 | [10] |
| Chloroform-d (CDCl₃) | Liquid | Rat | Oral | 908 | [5][9] |
| Methanol-d4 (CD₃OD) | Liquid | Rat | Oral | 5,628 | [11] |
Table 1: Comparative Acute Oral Toxicity (LD50) Data.
| Compound | Lower Flammable Limit (LFL) | Upper Flammable Limit (UFL) | Autoignition Temperature | Flash Point | NFPA 704 Rating (Health/Flammability/Instability) | Citation |
| Deuterium Gas (D₂) | 5% | 75% | 585 °C (1085 °F) | N/A (Gas) | 0 / 4 / 0 | [12] |
| Hydrogen Gas (H₂) | 4% | 75% | 500 °C (932 °F) | N/A (Gas) | 0 / 4 / 0 | [13] |
| Chloroform-d (CDCl₃) | Not Flammable | Not Flammable | 982 °C (1799.6 °F) | Not Flammable | 2 / 0 / 0 | [6][9] |
| Toluene-d8 (C₇D₈) | 0.34% | 6.3% | Not Available | 4 °C (39.2 °F) | 2 / 3 / 0 | [14] |
| Toluene (C₇H₈) | 1.1% | 7.1% | 480 °C (896 °F) | 4 °C (40 °F) | 2 / 3 / 0 | [15] |
| Acetone-d6 ((CD₃)₂CO) | 2.6% | 12.8% | 465 °C | < -20 °C | 1 / 3 / 0 | [16] |
| Acetone ((CH₃)₂CO) | 2.5% | 12.8% | 465 °C | -20 °C | 1 / 3 / 0 | [16] |
| Methanol-d4 (CD₃OD) | Not Available | Not Available | 455 °C | 11 °C | 3 / 3 / 0 | [11][17] |
| Ethanol (C₂H₅OH) | 3.3% | 19% | 363 - 425 °C | 13 °C | 2 / 3 / 0 | [18][19] |
Table 2: Comparative Flammability Data.
General Handling and Storage Guidelines
Proper handling and storage are paramount to maintain the chemical and isotopic integrity of deuterated compounds and to ensure laboratory safety.[8]
Personal Protective Equipment (PPE)
The selection of appropriate PPE depends on the specific hazards of the deuterated compound and the procedure being performed. Always consult the Safety Data Sheet (SDS) for specific recommendations.
| Hazard Class | Recommended PPE |
| General Handling | - Safety glasses or goggles- Lab coat- Nitrile or other chemically compatible gloves |
| Flammable Gases (e.g., Deuterium) | - Flame-retardant lab coat- Safety glasses- Leather or insulated gloves for handling cylinders |
| Flammable Solvents | - Flame-retardant lab coat- Chemical splash goggles- Solvent-resistant gloves (e.g., nitrile, neoprene) |
| Corrosive Compounds | - Chemical splash goggles and a face shield- Chemical-resistant apron or suit- Corrosion-resistant gloves (e.g., butyl rubber, neoprene) |
| Potent/Toxic Compounds (APIs) | - Enclosure (fume hood or glove box)- Disposable lab coat or gown- Double gloving with appropriate chemical-resistant gloves- Respiratory protection (e.g., N95, elastomeric respirator with appropriate cartridges) may be required based on risk assessment |
Table 3: General Personal Protective Equipment (PPE) Recommendations.
Storage and Stability
-
Atmosphere Control: Many deuterated compounds are hygroscopic and can absorb moisture from the air, leading to isotopic dilution through hydrogen-deuterium (H-D) exchange. Therefore, it is crucial to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.[20]
-
Temperature: The stability of deuterated compounds is often temperature-dependent. For short-term storage, refrigeration (2-8 °C) may be adequate, while long-term storage often requires freezing at -20 °C or even -80 °C. Always allow containers to equilibrate to room temperature before opening to prevent condensation.
-
Light Sensitivity: Some deuterated compounds are sensitive to light and should be stored in amber vials or in the dark to prevent photolytic degradation.[9]
-
Container Selection: Single-use ampoules are ideal for minimizing contamination and exposure to the atmosphere. If multi-use vials are necessary, they should have tight-fitting septa to allow for the withdrawal of the compound with a syringe under an inert atmosphere.
Experimental Protocols for Safety and Quality Assessment
The following are detailed methodologies for key experiments to assess the safety and quality of deuterated compounds.
Protocol for Acute Dermal Irritation/Corrosion (Adapted from OECD 404)
Objective: To determine the potential of a deuterated compound to cause skin irritation or corrosion.[21][22][23]
Materials:
-
Test substance (deuterated compound)
-
Albino rabbits (or other suitable species)
-
Gauze patches
-
Non-irritating tape
-
Clippers for fur removal
-
Personal Protective Equipment (PPE)
Methodology:
-
Animal Preparation: Approximately 24 hours before the test, closely clip the fur from the dorsal area of the test animals.
-
Test Substance Application: Apply a 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance to a small area (approximately 6 cm²) of the clipped skin.
-
Occlusion: Cover the application site with a gauze patch and secure it with non-irritating tape.
-
Exposure: The exposure period is typically 4 hours.
-
Removal of Test Substance: After the exposure period, remove the patch and any residual test substance, usually with water or an appropriate solvent, without altering the existing response or the integrity of the epidermis.
-
Observation: Examine the animals for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Continue observations for up to 14 days if the responses persist.
-
Scoring: Score the skin reactions for erythema and edema according to a standardized scoring system (e.g., Draize scale).
-
Data Analysis: Evaluate the dermal irritation scores in conjunction with the nature, severity, and reversibility of the lesions.
Protocol for Acute Eye Irritation/Corrosion (Adapted from OECD 405)
Objective: To determine the potential of a deuterated compound to cause eye irritation or corrosion.[10][12][21][22][24]
Materials:
-
Test substance (deuterated compound)
-
Albino rabbits
-
Topical anesthetic and systemic analgesics
-
Personal Protective Equipment (PPE)
Methodology:
-
Animal Preparation: Use healthy, adult albino rabbits.
-
Anesthesia and Analgesia: Administer a topical anesthetic to the eye prior to instillation of the test substance and a systemic analgesic to minimize pain and distress.
-
Test Substance Application: Gently pull the lower eyelid away from the eyeball and instill a single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) into the conjunctival sac. Gently hold the eyelids together for about one second. The other eye remains untreated and serves as a control.
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after application.
-
Scoring: Score the ocular lesions (cornea, iris, and conjunctivae) using a standardized scoring system.
-
Washout: The eyes should not be washed out for at least 24 hours after instillation, unless an immediate corrosive or severe irritating effect is observed.
-
Data Analysis: Evaluate the scores in conjunction with the nature, severity, and reversibility of the ocular lesions.
Protocol for In Vitro Metabolic Stability Assay
Objective: To determine the metabolic stability of a deuterated compound compared to its non-deuterated analog in liver microsomes.[17][23]
Materials:
-
Test compound (deuterated and non-deuterated)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare working solutions of the test compounds in the assay buffer. Prepare a microsomal suspension in the buffer.
-
Pre-incubation: In a 96-well plate, add the microsomal suspension and the test compound working solutions. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an aliquot of the incubation mixture to a separate plate containing the ice-cold quenching solution.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. Compare the t½ of the deuterated and non-deuterated compounds.
Biological Effects and Signaling Pathways
The substitution of hydrogen with deuterium can have significant effects on biological systems due to the kinetic isotope effect and alterations in hydrogen bonding.
Effect on Cell Cycle and Mitosis
As previously mentioned, high concentrations of D₂O can arrest the cell cycle and inhibit cell division. This is primarily due to the stabilization of microtubules, which are essential components of the mitotic spindle.[6][7] D₂O promotes the polymerization of tubulin, the protein subunit of microtubules, and stabilizes the resulting polymers against depolymerization.[1][13] This disruption of microtubule dynamics interferes with the proper formation and function of the mitotic spindle, leading to a delay in the alignment of chromosomes at the metaphase plate and an arrest at the metaphase/anaphase transition.
Figure 1: Effect of D₂O on Mitotic Spindle Dynamics
Potential Impact on Signaling Pathways
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[19] While direct studies on the comprehensive effects of deuteration on this pathway are limited, the known influence of deuterium on enzymatic reactions suggests potential points of interaction. The phosphorylation and dephosphorylation events that are central to this pathway are catalyzed by kinases and phosphatases, respectively. The kinetic isotope effect could potentially slow down these enzymatic reactions if a C-H bond cleavage is involved in the rate-determining step.
References
- 1. Chloroform - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heavy water - Wikipedia [en.wikipedia.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. oecd.org [oecd.org]
- 11. Methanol-d4, deuteration degree min. 99,8%, NMR spectroscopy grade, Spectrosol® - Scharlab [scharlab.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. Toluene-D8 (CAS 2037-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. 甲苯-d8 anhydrous, 99.6 atom % D | Sigma-Aldrich [sigmaaldrich.cn]
- 15. researchgate.net [researchgate.net]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Deuterated methanol - Wikipedia [en.wikipedia.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 20. synmr.in [synmr.in]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. oecd.org [oecd.org]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. nucro-technics.com [nucro-technics.com]
The Gold Standard: An In-depth Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, a comprehensive understanding of a drug candidate's pharmacokinetic (PK) profile is paramount. The accuracy and reliability of how a drug is absorbed, distributed, metabolized, and excreted (ADME) form the bedrock upon which critical decisions about safety and efficacy are made. Central to achieving this precision is the use of deuterated internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the undisputed gold standard for quantitative bioanalysis.[1][2] This technical guide delves into the fundamental role of deuterated standards in pharmacokinetic studies, providing detailed experimental protocols, quantitative data comparisons, and visual workflows to illuminate their critical importance.
The Superiority of Deuterated Internal Standards
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for variability during sample processing and analysis. While structurally similar analogs can be employed, stable isotope-labeled (SIL) internal standards, especially deuterated standards, are widely recognized as the superior choice.[3][4]
The efficacy of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more hydrogen atoms with deuterium (B1214612), the molecular weight is increased, allowing it to be distinguished by the mass spectrometer. However, its chromatographic behavior, extraction efficiency, and ionization response in the mass spectrometer's source are virtually identical to the non-labeled drug. This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations that can occur at multiple stages of the analytical process.[5][6]
dot
Quantitative Comparison: Deuterated vs. Analog Internal Standards
The theoretical advantages of deuterated internal standards are consistently supported by empirical data. Studies comparing the performance of bioanalytical methods using deuterated internal standards versus structural analogs consistently demonstrate superior accuracy and precision with the former.
Below is a summary of performance data from comparative studies:
| Performance Parameter | Deuterated Internal Standard | Analog Internal Standard | Key Observation |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Deuterated IS provides higher accuracy due to better compensation for matrix effects and recovery variations. |
| Precision (%CV) | Typically <10% | Can be >15% | The use of a deuterated IS results in significantly better precision as it more closely tracks the analyte's behavior. |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference between analyte and IS) | Inconsistent compensation (can be >20% difference) | The near-identical nature of deuterated IS ensures it experiences the same matrix effects as the analyte, leading to effective normalization. |
| Inter-patient Assay Imprecision (CV%) for Sirolimus | 2.7% - 5.7% | 7.6% - 9.7% | A study on the immunosuppressant sirolimus showed consistently lower imprecision across different patient samples with a deuterated IS.[7] |
| Method Comparison for Everolimus (B549166) (Slope) | 0.95 | 0.83 | A study comparing internal standards for the immunosuppressant everolimus demonstrated that the deuterated IS provided a slope closer to the ideal of 1.0.[8] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide methodologies for key sample preparation techniques and LC-MS/MS analysis.
Protocol 1: Sample Preparation via Protein Precipitation (for Plasma Samples)
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[9][10][11][12][13]
Materials:
-
Human plasma samples (stored at -80°C)
-
Deuterated Internal Standard (IS) working solution
-
Acetonitrile (B52724) (LC-MS grade), chilled
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
Methodology:
-
Thaw frozen plasma samples on ice until completely liquefied.
-
Vortex mix the samples for 10 seconds to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample (study sample, calibration standard, or quality control) into a labeled microcentrifuge tube.
-
Add 20 µL of the IS working solution to each tube (except for blank matrix samples).
-
Vortex mix for 10 seconds.
-
Add 300 µL of chilled acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials.
-
The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE) (for Urine Samples)
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects, and is suitable for analytes like opioids.[14][15][16][17][18]
Materials:
-
Urine samples
-
Deuterated internal standard working solution
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Washing solvent (e.g., 20% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Vacuum manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Methodology:
-
To 1 mL of urine sample, add the deuterated internal standard working solution and vortex to mix.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water. Do not allow the cartridges to dry out.
-
Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of the weak organic washing solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
The samples are now ready for injection into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
This is a representative example for the quantification of a small molecule drug and its deuterated internal standard.[2]
Instrumentation:
-
UPLC/HPLC System
-
Triple Quadrupole Mass Spectrometer
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for the analyte (quantifier and qualifier) and one for the deuterated internal standard.
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Signaling Pathways and Metabolic Elucidation
Deuterated compounds are not only invaluable as internal standards but also as probes to study metabolic pathways. The kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism at a specific site, allows researchers to investigate metabolic routes.[1]
For example, the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479) is primarily metabolized by the cytochrome P450 enzyme CYP2C9 to 4'-hydroxyflurbiprofen.[1] Using a deuterated version of flurbiprofen (e.g., flurbiprofen-d3) can help confirm this pathway. The metabolism of flurbiprofen-d3 (B562647) to its hydroxylated metabolite will proceed more slowly if the deuteration is at the site of metabolism.[1]
dot
Synthesis of Deuterated Standards
The synthesis of deuterated standards can be achieved through various methods, including biotransformation or late-stage chemical synthesis from a deuterated parent compound.[1] For instance, deuterated metabolites can be produced by introducing a deuterated parent drug to a biological system, such as microbial cultures, that express the necessary metabolic enzymes.[1] Alternatively, chemical synthesis can be employed to introduce deuterium atoms at specific positions in the molecule.
Regulatory Landscape
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of bioanalytical methods. The International Council for Harmonisation (ICH) M10 guideline, which has been adopted by both the FDA and EMA, provides a harmonized framework for bioanalytical method validation.[19][20][21][22]
These guidelines strongly recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometric detection.[19] The validation process for a bioanalytical method using a deuterated internal standard should demonstrate the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.
dot
Conclusion
Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, provides unparalleled correction for experimental variability. This leads to bioanalytical data of the highest accuracy and precision, which is essential for making informed decisions in drug development. The adoption of deuterated standards, coupled with robust and validated experimental protocols, is a critical step in ensuring the integrity and reliability of pharmacokinetic data, ultimately contributing to the development of safer and more effective medicines.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 12. Simple protein precipitation extraction technique followed by validated chromatographic method for linezolid analysis in real human plasma samples to study its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. phenomenex.blog [phenomenex.blog]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
Physicochemical Properties of (Rac)-Trandolaprilate-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Trandolaprilate-d5 is the deuterated analog of Trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. Trandolapril is a prodrug that is hydrolyzed in the liver to its active diacid form, Trandolaprilat.[1][2] Trandolaprilat is a potent inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.[1][2] This inhibition leads to vasodilation and a reduction in blood pressure. Deuterated compounds, such as this compound, are of significant interest in drug development and research, primarily for their use as internal standards in pharmacokinetic studies and for their potential to exhibit a kinetic isotope effect, which may alter the metabolic profile of the drug. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination.
Chemical and Physical Data
Precise experimental data for the physicochemical properties of this compound are not extensively available in the public domain. However, data for the non-deuterated form, Trandolaprilat, and the deuterated prodrug, Trandolapril-d5, provide a strong basis for understanding its characteristics.
Table 1: Core Physicochemical Properties
| Property | This compound | Trandolaprilat | Trandolapril | Trandolapril-phenyl-d5 |
| Molecular Formula | C₂₂H₂₅D₅N₂O₅[3] | C₂₂H₃₀N₂O₅[4] | C₂₄H₃₄N₂O₅[2] | C₂₄H₂₉D₅N₂O₅ |
| Molecular Weight | 407.51 g/mol [3] | 402.48 g/mol [4] | 430.54 g/mol [2] | 435.57 g/mol |
| Melting Point | Data not available | Data not available | ~125 °C | Data not available |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Predicted pKa (Strongest Acidic) | Data not available | 3.13[5] | 3.8[6] | Data not available |
| Predicted pKa (Strongest Basic) | Data not available | Data not available | 5.21[6] | Data not available |
| Solubility | Data not available | DMSO: 125 mg/mL (with ultrasonic)[7] | Soluble in chloroform, dichloromethane, and methanol.[2] In PBS (pH 7.2), approx. 1 mg/mL.[8] | Data not available |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Trandolaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance. The binding of Trandolaprilat to ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to reduced peripheral vascular resistance and a decrease in blood pressure.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trandolaprilat | C22H30N2O5 | CID 5464097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Trandolaprilat (HMDB0060583) [hmdb.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of (Rac)-Trandolaprilate in Human Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (Rac)-Trandolaprilate, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril, in human plasma. The use of a stable isotope-labeled internal standard, (Rac)-Trandolaprilate-d5, ensures high accuracy and precision by mitigating matrix effects and variability in sample processing.[1][2][3] The method involves a straightforward solid-phase extraction (SPE) for sample cleanup and is validated according to the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines for bioanalytical method validation.[4][5][6] This high-throughput method is suitable for pharmacokinetic, bioequivalence, and toxicological studies.[1][2]
Introduction
Trandolapril is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, Trandolaprilate. Accurate quantification of Trandolaprilate in biological matrices is crucial for pharmacokinetic and bioavailability assessments. LC-MS/MS offers high sensitivity and selectivity for this purpose. The incorporation of a deuterated internal standard, such as this compound, is the gold standard for quantitative bioanalysis.[2] These standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability.[1][2] This document provides a detailed protocol for a validated LC-MS/MS method for the determination of (Rac)-Trandolaprilate in human plasma.
Experimental
Materials and Reagents
-
(Rac)-Trandolaprilate and this compound reference standards (≥98% purity)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC-MS/MS Method
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 5 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 4 |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Table 4: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (Rac)-Trandolaprilate | 403.2 | 234.1 | 25 |
| This compound | 408.2 | 239.1 | 25 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (Rac)-Trandolaprilate and this compound in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the (Rac)-Trandolaprilate stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at various concentrations.
Sample Preparation (Solid-Phase Extraction)
Caption: Solid-Phase Extraction Workflow.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Method Validation
The method was validated according to the FDA Bioanalytical Method Validation Guidance for Industry.[5][7]
Table 5: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 100 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Accuracy: ±20%, Precision: ≤20% |
| Accuracy (Inter- and Intra-day) | 95.2% - 104.5% | ±15% of nominal value (±20% for LLOQ) |
| Precision (Inter- and Intra-day, %CV) | ≤ 8.7% | ≤15% (≤20% for LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and IS. | - |
| Matrix Effect | Normalized IS factor between 0.85 and 1.15 | - |
| Recovery | Consistent and reproducible | - |
| Stability (Bench-top, Freeze-thaw, Long-term) | Stable under all tested conditions | ±15% deviation from nominal concentration |
Logical Workflow for Method Development
Caption: LC-MS/MS Method Development Logic.
Conclusion
This application note presents a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of (Rac)-Trandolaprilate in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and robustness of the method. The validation results demonstrate that the method meets the regulatory requirements for bioanalytical assays and is suitable for high-throughput analysis in clinical and preclinical studies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. fda.gov [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes and Protocols for the Quantitative Analysis of Trandolapril Using (Rac)-Trandolaprilate-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of trandolapril (B549266) in biological matrices, specifically utilizing (Rac)-Trandolaprilate-d5 as an internal standard. The methodologies described herein are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.
Introduction
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, heart failure, and post-myocardial infarction left ventricular dysfunction. Accurate quantification of trandolapril and its active metabolite, trandolaprilat (B1681354), in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] This is due to its chemical and physical similarity to the analyte, which allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability and matrix effects.[1]
Principle of the Method
The method described is based on the principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The sample, typically plasma, is first subjected to a preparation procedure to isolate the analyte and internal standard from endogenous matrix components. This is commonly achieved through protein precipitation or solid-phase extraction. The extracted sample is then injected into a liquid chromatograph for separation of the analytes from other components. The separated analytes are then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample.
Experimental Protocols
Materials and Reagents
-
Trandolapril reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (if applicable)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)
Stock and Working Solutions Preparation
-
Trandolapril Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of trandolapril reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the trandolapril stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | A linear gradient can be optimized to ensure separation from matrix components. A typical starting condition would be 95% A, ramping to 95% B over a few minutes. |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Trandolapril: To be optimized based on instrument (e.g., m/z 431.2 -> 234.1) this compound: To be optimized based on instrument (e.g., m/z 408.2 -> 173.2) |
| Collision Energy | To be optimized for each transition |
| Source Temperature | e.g., 500 °C |
Data Presentation
The following tables summarize typical quantitative data for the analysis of trandolapril. Note that the specific values may vary depending on the exact experimental conditions and instrumentation used.
Table 1: Linearity and Range
| Analyte | Internal Standard Used in Study | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Trandolapril | Ramipril | 0.02 - 10 | > 0.99 |
| Trandolapril | Ledipasvir | 5 - 1500 | > 0.99 |
Data synthesized from published methods for trandolapril analysis.[2]
Table 2: Precision and Accuracy
| Analyte | Internal Standard Used in Study | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| Trandolapril | Ramipril | LLOQ | 0.02 | < 15 | 85 - 115 |
| Low QC | 0.06 | < 15 | 85 - 115 | ||
| Mid QC | 4 | < 15 | 85 - 115 | ||
| High QC | 8 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control. Data synthesized from published methods for trandolapril analysis.[2]
Table 3: Recovery
| Analyte | Internal Standard Used in Study | QC Level | Extraction Recovery (%) |
| Trandolapril | Ledipasvir | Low QC | > 85 |
| Mid QC | > 85 | ||
| High QC | > 85 |
Data synthesized from a published method for trandolapril analysis.[3]
Visualizations
Caption: Experimental workflow for the quantitative analysis of trandolapril.
References
Revolutionizing Bioanalysis: A Protocol for Utilizing (Rac)-Trandolaprilate-d5 as an Internal Standard in Quantitative LC-MS/MS Assays
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the use of (Rac)-Trandolaprilate-d5 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of trandolaprilat (B1681354) in biological matrices. The use of a SIL-IS is the gold standard in quantitative bioanalysis, offering superior precision and accuracy by compensating for variability in sample preparation, chromatography, and mass spectrometric response.[1][2][3] This protocol is designed to be a valuable resource for researchers in drug metabolism and pharmacokinetics (DMPK), clinical pharmacology, and other areas requiring precise measurement of trandolaprilat.
Trandolapril (B549266) is an angiotensin-converting enzyme (ACE) inhibitor that is rapidly metabolized to its active diacid form, trandolaprilat.[4][5][6][7] Accurate measurement of trandolaprilat is crucial for pharmacokinetic and bioavailability studies.[8][9] This document outlines the necessary materials, step-by-step procedures for sample preparation, and optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters.
Experimental Protocol: Quantification of Trandolaprilat using this compound
This protocol is intended for the analysis of trandolaprilat in human plasma.
1.1. Materials and Reagents
-
This compound (Internal Standard)
-
Trandolaprilat (Reference Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
1.3. Standard and Internal Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of trandolaprilat and this compound in methanol.
-
Working Standard Solutions: Serially dilute the trandolaprilat primary stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 acetonitrile:water.
1.4. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of plasma sample (blank, calibration standard, or study sample), add 10 µL of the 100 ng/mL this compound working solution. For calibration standards, add the appropriate concentration of trandolaprilat working standard.
-
Precipitation: Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
2.1. Liquid Chromatography Conditions
A C18 analytical column is recommended for the separation of trandolaprilat.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 1: Liquid Chromatography Parameters
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.0 | 80 |
| 2.1 | 80 |
| 2.2 | 20 |
| 3.0 | 20 |
2.2. Mass Spectrometry Conditions
The analysis should be performed in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: Mass Spectrometer General Parameters
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Trandolaprilat | 403.2 | 234.1 | 30 | 15 |
| This compound | 408.2 | 239.1 | 30 | 15 |
Data Analysis and Quantitative Results
The concentration of trandolaprilat in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 5: Representative Calibration Curve Data
| Nominal Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.1 | 1,250 | 500,000 | 0.0025 | 0.10 | 100.0 |
| 0.5 | 6,300 | 510,000 | 0.0124 | 0.49 | 98.0 |
| 1.0 | 12,800 | 505,000 | 0.0253 | 1.01 | 101.0 |
| 5.0 | 64,500 | 498,000 | 0.1295 | 5.02 | 100.4 |
| 10.0 | 130,000 | 502,000 | 0.2590 | 9.98 | 99.8 |
| 50.0 | 655,000 | 495,000 | 1.3232 | 50.5 | 101.0 |
| 100.0 | 1,320,000 | 501,000 | 2.6347 | 99.5 | 99.5 |
Table 6: Representative Quality Control (QC) Sample Data
| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.098 | 98.0 | 4.5 |
| Low QC | 0.3 | 0.305 | 101.7 | 3.8 |
| Mid QC | 8.0 | 7.95 | 99.4 | 2.5 |
| High QC | 80.0 | 81.2 | 101.5 | 1.9 |
Visualized Workflows
Caption: Experimental workflow for trandolaprilat quantification.
Caption: Role of the internal standard in ensuring accuracy.
Conclusion
This application note details a robust and reliable method for the quantification of trandolaprilat in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the highest quality data for pharmacokinetic and other quantitative bioanalytical studies. The provided protocol, including sample preparation, LC-MS/MS conditions, and data analysis framework, serves as a comprehensive guide for researchers in the field.
References
- 1. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. cerilliant.com [cerilliant.com]
- 4. researchgate.net [researchgate.net]
- 5. Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of trandolapril after repeated administration of 2 mg to young and elderly patients with mild-to-moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Plasma Sample Preparation of (Rac)-Trandolaprilate-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of (Rac)-Trandolaprilate-d5, the deuterated internal standard for Trandolaprilat, from plasma samples. The described techniques are essential for accurate bioanalytical quantification in pharmacokinetic and drug metabolism studies. The primary methods covered are Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).
Introduction
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the body to its active diacid metabolite, Trandolaprilat. Accurate measurement of Trandolaprilat in plasma is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for analyte loss during sample preparation and for variations in instrument response, ensuring the reliability of quantitative results obtained by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The choice of sample preparation technique is critical for removing interfering endogenous components from the plasma matrix, such as proteins and phospholipids, which can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer. This document outlines three common and effective techniques for the extraction of Trandolaprilat from plasma.
Comparative Quantitative Data
The selection of a sample preparation method often involves a trade-off between recovery, cleanliness of the extract, speed, and cost. The following table summarizes typical performance characteristics of Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE) for the analysis of small molecules like Trandolaprilat in plasma.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | High and reproducible (>85%) | Moderate to high, but can be variable (70-100%) | Moderate to high, dependent on solvent choice and analyte pKa (75-95%) |
| Matrix Effect | Low (minimal ion suppression/enhancement) | High (significant ion suppression is common due to residual phospholipids) | Moderate (cleaner than PPT, but some matrix components can be co-extracted) |
| Extract Cleanliness | Excellent | Poor | Good |
| Selectivity | High (can be tailored by sorbent and solvent choice) | Low (non-selective) | Moderate (depends on solvent polarity and pH) |
| Throughput | Moderate to high (amenable to automation in 96-well format) | High (simple and fast) | Moderate (can be labor-intensive, but amenable to automation) |
| Cost per Sample | High | Low | Low to moderate |
| Method Development | More complex | Simple | Moderately complex |
Experimental Protocols
Internal Standard
For all protocols, the working solution of the internal standard, this compound, should be added to the plasma sample at the beginning of the procedure to ensure accurate quantification.
Solid-Phase Extraction (SPE) Protocol
Solid-Phase Extraction is a highly selective method that provides the cleanest extracts, minimizing matrix effects and leading to robust and reproducible results. A reversed-phase polymer-based sorbent, such as Oasis HLB, is recommended for the extraction of Trandolaprilat, which is a polar acidic compound.
Materials
-
Oasis HLB SPE Cartridges (e.g., 30 mg/1 mL)
-
SPE Vacuum Manifold
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic Acid (or other acid for pH adjustment)
-
Deionized Water
-
Nitrogen evaporator
Detailed Protocol (5-Step)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. This step wets the sorbent and prepares it for sample loading.
-
Sample Pre-treatment and Loading:
-
To 500 µL of plasma, add the internal standard (this compound).
-
Acidify the plasma sample by adding an equal volume of 4% phosphoric acid in water to disrupt protein binding and ensure the analyte is in a neutral form for better retention on the reversed-phase sorbent.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Simplified Protocol (3-Step)
For higher throughput, a simplified 3-step protocol can be employed with water-wettable sorbents like Oasis HLB.
-
Sample Pre-treatment and Loading:
-
To 500 µL of plasma, add the internal standard.
-
Acidify the plasma with an equal volume of 4% phosphoric acid in water.
-
Load the pre-treated sample directly onto the dry SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Proceed as in the 5-step protocol.
Solid-Phase Extraction (SPE) Workflow
Protein Precipitation (PPT) Protocol
Protein Precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is particularly useful for high-throughput screening. However, it is a non-selective technique, and the resulting supernatant may still contain significant amounts of other matrix components, such as phospholipids, which can cause ion suppression in LC-MS/MS analysis.
Materials
-
Acetonitrile (HPLC grade), chilled at -20°C is recommended
-
Microcentrifuge tubes
-
Centrifuge capable of reaching >10,000 x g
-
Vortex mixer
Detailed Protocol
-
Sample Preparation:
-
In a microcentrifuge tube, pipette 200 µL of plasma.
-
Add the internal standard, this compound.
-
-
Precipitation:
-
Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma) to the plasma sample.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully aspirate the supernatant and transfer it to a clean tube, being cautious not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen. This step helps to concentrate the analyte and allows for reconstitution in a solvent that is more compatible with the initial mobile phase conditions of the LC method.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Application Note: Preparation of (Rac)-Trandolaprilate-d5 Stock and Working Solutions for Bioanalytical Applications
Introduction
(Rac)-Trandolaprilate-d5 is the stable isotope-labeled form of Trandolaprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril. Due to its structural similarity and mass shift, this compound serves as an ideal internal standard (IS) for the quantitative analysis of Trandolaprilat in biological matrices using mass spectrometry-based methods, such as LC-MS/MS. Accurate and precise preparation of stock and working solutions is a critical first step in the development and validation of robust bioanalytical assays for pharmacokinetic, bioavailability, or bioequivalence studies.[1][2] This document provides a detailed protocol for the preparation of this compound stock and subsequent working solutions.
Materials and Equipment
-
This compound solid reference standard
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC or LC-MS grade
-
Methanol, HPLC or LC-MS grade
-
Acetonitrile, HPLC or LC-MS grade
-
Reagent water, Type I
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials for storage
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocols
1. Solubility and Stability
Prior to preparation, it is essential to understand the solubility and stability characteristics of the compound. While specific data for the d5-labeled version is not extensively published, information from the parent compound, Trandolaprilat, provides a strong basis for solvent selection and handling.
| Compound | Solvent | Solubility | Storage Recommendation |
| Trandolaprilat | DMSO | 125 mg/mL (requires sonication)[3] | Store stock solutions at -20°C or below. |
| Trandolapril | Methanol | Soluble[4] | Avoid prolonged storage of aqueous solutions.[5] |
| DMSO | ~25 mg/mL[5] | Crystalline solid stable for ≥4 years at -20°C.[5] | |
| Chloroform | Soluble[4] | N/A |
Note: The solubility of this compound is expected to be highly similar to that of Trandolaprilat.
2. Preparation of Primary Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution in DMSO.
-
Weighing: Accurately weigh approximately 1.0 mg of this compound solid standard using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.
-
Solvent Addition: Add approximately 0.8 mL of DMSO to the flask.
-
Mixing: Vortex the flask for 1-2 minutes to facilitate dissolution. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[3]
-
Final Volume: Once the solid is fully dissolved and the solution is clear, allow it to return to room temperature. Carefully add DMSO to the 1 mL mark.
-
Homogenization: Invert the flask 10-15 times to ensure the solution is homogeneous.
-
Transfer & Labeling: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Storage: Store the primary stock solution at -20°C or -80°C for long-term stability.
| Parameter | Value |
| Analyte | This compound |
| Target Concentration | 1.0 mg/mL |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Final Volume | 1.0 mL |
| Storage Temperature | -20°C to -80°C |
3. Preparation of Working Solutions
Working solutions are prepared by serially diluting the primary stock solution. The final concentrations should be relevant to the expected analyte concentration in the study samples. Bioanalytical methods for Trandolaprilat often have a quantification range from 20 pg/mL to 10,000 pg/mL.[1][2] Therefore, an internal standard working solution concentration of 1 ng/mL is often appropriate. The diluent is typically a solvent mixture compatible with the initial chromatographic conditions (e.g., 50:50 Methanol:Water).
a) Intermediate Stock Solution (1 µg/mL)
-
Allow the primary stock solution (1 mg/mL) to equilibrate to room temperature.
-
Pipette 10 µL of the primary stock solution into a 10 mL volumetric flask.
-
Add the diluent (e.g., 50:50 Methanol:Water) to the mark.
-
Vortex thoroughly to ensure homogeneity. This creates a 1 µg/mL (1000 ng/mL) intermediate stock.
b) Final Working Solution (1 ng/mL)
-
Pipette 10 µL of the intermediate stock solution (1 µg/mL) into a 10 mL volumetric flask.
-
Add the diluent (e.g., 50:50 Methanol:Water) to the mark.
-
Vortex thoroughly. This yields the final working internal standard solution at a concentration of 1 ng/mL.
| Solution Name | Stock Concentration | Volume of Stock | Diluent | Final Volume | Final Concentration |
| Intermediate Stock | 1 mg/mL | 10 µL | 50:50 Methanol:Water | 10 mL | 1 µg/mL |
| Final Working IS | 1 µg/mL | 10 µL | 50:50 Methanol:Water | 10 mL | 1 ng/mL |
Note: Always prepare fresh working solutions from the stock solution for each analytical run or validate their short-term stability under specific storage conditions (e.g., 4°C for 24 hours).
Workflow Visualization
The following diagram illustrates the logical flow from the solid reference material to the final working solution.
References
Application Note: High-Throughput Analysis of Trandolapril and its d5 Analog using UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of trandolapril (B549266) and its deuterated internal standard, trandolapril-d5, in plasma samples. This method is suitable for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.
Introduction
Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. Accurate quantification of trandolapril in biological matrices is crucial for clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard, such as trandolapril-d5, is the gold standard for correcting for matrix effects and variations in sample processing, thereby ensuring the highest accuracy and precision. This document provides a comprehensive protocol for the chromatographic separation and mass spectrometric detection of trandolapril and trandolapril-d5.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol outlines a liquid-liquid extraction (LLE) procedure for the efficient recovery of trandolapril and its d5 analog from plasma.
Materials:
-
Human plasma (or other relevant biological matrix)
-
Trandolapril and Trandolapril-d5 reference standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Internal Standard (IS) spiking solution (Trandolapril-d5 in methanol)
-
Extraction solvent (e.g., Ethyl acetate (B1210297) or a mixture of Diethyl ether and Dichloromethane)
-
Centrifuge capable of 4000 rpm
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Spike with 20 µL of the internal standard working solution (Trandolapril-d5).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
Chromatographic Conditions
The chromatographic separation is achieved using a reversed-phase UPLC system.
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
UPLC column: Symmetry C18 column (150 x 4.6 mm, 3.5 µm) or equivalent.[1]
Chromatographic Parameters:
| Parameter | Value |
| Column | Symmetry C18 (150 x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Isocratic: 80% A : 20% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 5 minutes[1] |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used for the detection and quantification of the analytes.
Instrumentation:
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S or equivalent)
-
Ion Source: Electrospray Ionization (ESI)
Mass Spectrometry Parameters:
| Parameter | Trandolapril | Trandolapril-d5 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition (m/z) | 431.25 → 201.48 | 436.28 → 340.52[1] |
| Dwell Time | 200 ms | 200 ms |
| Cone Voltage (V) | To be optimized (typically 20-40 V) | To be optimized (typically 20-40 V) |
| Collision Energy (eV) | To be optimized (typically 15-30 eV) | To be optimized (typically 15-30 eV) |
Note: Cone voltage and collision energy should be optimized for the specific instrument to achieve the best sensitivity.
Data Presentation
The following table summarizes the key quantitative parameters of the UPLC-MS/MS method.
| Analyte | MRM Transition (m/z) | Retention Time (min) |
| Trandolapril | 431.25 → 201.48 | ~ 3.5 |
| Trandolapril-d5 | 436.28 → 340.52[1] | ~ 3.5 |
Experimental Workflow
The following diagram illustrates the overall workflow from sample receipt to data analysis.
References
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
An Overview of the Bioanalytical Method for Trandolaprilat (B1681354) in Biological Matrices
This document provides a detailed application note and protocol for the quantification of trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril (B549266), in biological matrices. Trandolapril is a prodrug that is hydrolyzed, primarily in the liver, to its more potent diacid metabolite, trandolaprilat.[1][2][3][4] Trandolaprilat is approximately eight times more active as an ACE inhibitor than its parent compound.[2][3][5] The accurate measurement of trandolaprilat in biological fluids like plasma is crucial for pharmacokinetic, bioavailability, and bioequivalence studies.[6]
The primary therapeutic effect of trandolapril results from the inhibition of the renin-angiotensin-aldosterone system (RAAS).[1][2][3] Trandolaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][7] This leads to reduced vasoconstriction, decreased aldosterone (B195564) secretion, and an overall antihypertensive effect.[2]
The most common and sensitive method for the simultaneous quantification of trandolapril and trandolaprilat in human plasma is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6][8][9] This method offers high specificity and sensitivity, with a short analysis time.[6] Sample preparation typically involves solid-phase extraction (SPE) to isolate the analytes from complex biological matrices and minimize matrix effects.[6][9][10]
Trandolaprilat exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway. This inhibition prevents the formation of Angiotensin II, a key molecule responsible for vasoconstriction and increased blood pressure.
Caption: Trandolaprilat inhibits ACE, blocking Angiotensin II production.
Bioanalytical Method: LC-MS/MS
A sensitive and rapid LC-MS/MS method has been developed and validated for the simultaneous determination of trandolapril and its active metabolite trandolaprilat in human plasma.[6][9][11]
Sample Preparation Workflow
Solid-Phase Extraction (SPE) is a robust method for extracting trandolapril and trandolaprilat from plasma, ensuring a clean sample for LC-MS/MS analysis.[6][10]
Caption: From plasma sample to final quantitative results.
Quantitative Data Summary
The following tables summarize the key parameters for a validated LC-MS/MS method for trandolaprilat analysis in human plasma.[6]
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | |
| HPLC System | High-Performance Liquid Chromatography system |
| Column | Reversed-phase column |
| Mobile Phase | Isocratic |
| Flow Rate | ~1.0 mL/min[12] |
| Run Time | 2.0 min[6] |
| Mass Spectrometry | |
| Instrument | Tandem Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[6][9] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[6][9] |
| MRM Transition (Trandolaprilat) | m/z 401 -> 168[6][9] |
| MRM Transition (Trandolapril) | m/z 429 -> 168[6][9] |
| Internal Standard (Ramipril) | m/z 415 -> 166[6][9] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Biological Matrix | Human Plasma[6] |
| Anticoagulant | Heparin or K2EDTA[13] |
| Linear Dynamic Range | 20 - 10,000 pg/mL[6][9][11] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL[6][9][11] |
| Inter-day Precision (RSD) | < 3.86%[10] |
| Intra-day Precision (RSD) | < 3.83%[10] |
| Accuracy | Within acceptable limits over the standard curve range[6][9] |
| Recovery | Average recoveries for TDL and VPL were 92.9% and 93.5%[8] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes the extraction of trandolaprilat from human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., Ramipril)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent
-
Reconstitution solvent
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Spiking: To a labeled tube containing a plasma aliquot (e.g., 0.5 mL), add the internal standard solution.
-
Vortex: Vortex the tubes gently to mix.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridges by passing methanol followed by water through them. Do not allow the cartridges to dry.
-
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with water to remove interfering substances.
-
A second wash with a mild organic solvent may be performed.
-
-
Drying: Dry the SPE cartridges under vacuum for a few minutes.
-
Elution: Elute the analytes (trandolaprilat and IS) from the cartridge using an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in the reconstitution solvent (mobile phase). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the instrumental analysis of the prepared samples.
Materials:
-
Reconstituted samples in autosampler vials
-
LC-MS/MS system
-
Appropriate HPLC column and mobile phase (as per Table 1)
Procedure:
-
System Equilibration: Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.
-
Sequence Setup: Set up the analysis sequence in the instrument control software, including calibration standards, quality control samples, and unknown samples.
-
Method Parameters: Load the analytical method with the chromatographic and mass spectrometric parameters specified in Table 1. Ensure the MRM transitions for trandolaprilat and the internal standard are correctly entered.
-
Sample Injection: Inject the reconstituted samples onto the LC column.
-
Data Acquisition: Acquire data in the MRM mode for the entire chromatographic run.
-
Data Processing:
-
Integrate the chromatographic peaks for trandolaprilat and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Determine the concentration of trandolaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. Trandolapril - Wikipedia [en.wikipedia.org]
- 2. Trandolapril: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. Trandolapril [bionity.com]
- 4. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trandolapril - Proteopedia, life in 3D [proteopedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. lambda-cro.com [lambda-cro.com]
Application of (Rac)-Trandolaprilate-d5 in Drug Metabolism Research: Notes and Protocols
(Rac)-Trandolaprilate-d5, a deuterium-labeled analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril (B549266), serves as a critical internal standard for quantitative bioanalytical studies. Its application is pivotal in drug metabolism and pharmacokinetic (DMPK) research, ensuring the accuracy and reliability of data in the development and clinical assessment of trandolapril.
Deuterated internal standards are indispensable in modern pharmacology, particularly in assays utilizing liquid chromatography-mass spectrometry (LC-MS).[1] By introducing a subtle yet significant mass difference through deuterium (B1214612) substitution, these standards enhance the precision of bioanalytical methods.[1] this compound, being chemically identical to its unlabeled counterpart, co-elutes during chromatographic separation, allowing it to be distinguished by a mass spectrometer.[1][2] This unique property enables it to serve as a reliable reference point, mitigating matrix effects and correcting for variability during sample preparation.[1][3]
Trandolapril is a prodrug that undergoes extensive first-pass metabolism in the liver to form its biologically active diacid metabolite, trandolaprilat (B1681354).[4][5][6] This conversion is primarily mediated by the enzyme carboxylesterase 1 (CES1).[7] The resulting trandolaprilat is a potent inhibitor of ACE, playing a key role in the renin-angiotensin-aldosterone system (RAAS) to lower blood pressure.[6][8] Understanding the metabolic fate and pharmacokinetic profile of trandolapril and trandolaprilat is crucial for determining its efficacy and safety.
Metabolic Pathway of Trandolapril
Trandolapril is hydrolyzed in the liver to its active form, trandolaprilat. Further metabolism can lead to the formation of inactive metabolites, such as diketopiperazine and glucuronide derivatives.[4][6][9]
Application in Pharmacokinetic Studies
This compound is instrumental in accurately quantifying trandolaprilat concentrations in biological matrices such as plasma and urine. This is essential for determining key pharmacokinetic parameters.
Summary of Trandolapril and Trandolaprilat Pharmacokinetics
The following tables summarize pharmacokinetic data from studies in healthy subjects. These values are typically determined using analytical methods where a deuterated internal standard like this compound would be employed for accurate quantification of trandolaprilat.
Table 1: Single-Dose Pharmacokinetic Parameters of Trandolapril
| Parameter | 1 mg Dose | 2 mg Dose | 4 mg Dose |
| Cmax (ng/mL) | 1.57 | 3.77 | 7.99 |
| AUC (ng·h/mL) | 1.89 | 3.46 | 6.47 |
| Data from a single-dose, 3x3 crossover study in healthy Chinese subjects.[10] |
Table 2: Pharmacokinetic Parameters of Trandolaprilat After Single Doses of Trandolapril
| Parameter | 0.5 mg Dose | 1 mg Dose | 2 mg Dose | 4 mg Dose |
| Cmax (ng/mL) | - | - | - | - |
| AUC (ng·h/mL) | - | - | - | - |
| Tmax (h) | 4 - 10 | 4 - 10 | 4 - 10 | 4 - 10 |
| Elimination Half-life (h) | ~6 | ~6 | ~6 | ~6 |
| Peak plasma levels of trandolaprilat occur between 4 and 10 hours.[8] The elimination half-life of trandolapril is approximately 6 hours.[8]Note: Specific Cmax and AUC values for trandolaprilat across this dose range were not consistently reported in a single study in the provided search results. |
Table 3: Multiple-Dose Pharmacokinetic Parameters of Trandolapril and Trandolaprilat (2 mg/day for 6 days)
| Analyte | Accumulation (R) |
| Trandolapril | No accumulation |
| Trandolaprilat | 1.67 (Mild accumulation) |
| Data from a multiple-dose study in healthy Chinese subjects.[10] |
Experimental Protocol: Quantification of Trandolaprilat in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is a representative methodology based on published LC-MS/MS methods for the analysis of trandolapril and trandolaprilat.[10][11][12]
Materials and Reagents
-
This compound (Internal Standard, IS)
-
Trandolapril and Trandolaprilat reference standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 analytical column
Standard and Sample Preparation
Working Solutions:
-
Prepare stock solutions of trandolapril, trandolaprilat, and this compound in methanol.
-
Prepare serial dilutions of trandolapril and trandolaprilat in a mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard, this compound, in the same diluent.
Sample Preparation Workflow:
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: e.g., 0.5 mL/min
-
Column Temperature: e.g., 40 °C
-
Injection Volume: e.g., 5 µL
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Trandolaprilat: m/z 401.2 → 168.1
-
This compound: m/z 406.2 → 173.1 (Note: Exact m/z values may vary slightly based on instrumentation and adduction.)
-
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of trandolaprilat in the unknown samples by interpolating their peak area ratios from the calibration curve.
The Importance of Deuterated Internal Standards
The use of a stable isotope-labeled internal standard like this compound is crucial for several reasons:[3]
-
Correction for Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[3]
-
Compensation for Sample Preparation Variability: Losses can occur during extraction, evaporation, and reconstitution. The internal standard is added at the beginning of the process and experiences the same losses as the analyte, ensuring the ratio of analyte to internal standard remains constant.[1]
-
Improved Assay Robustness and Precision: By accounting for variations in sample handling and instrument response, deuterated internal standards lead to more reliable and reproducible data, which is a regulatory expectation for bioanalytical method validation.[2][3][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Impact of carboxylesterase 1 genetic polymorphism on trandolapril activation in human liver and the pharmacokinetics and pharmacodynamics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Trandolapril (Bryant Ranch Prepack): FDA Package Insert [medlibrary.org]
- 10. Pharmacokinetics, Pharmacodynamics, and Tolerability of Single and Multiple Doses of Trandolapril, an Effective Angiotensin-Converting Enzyme Inhibitor, in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Use of (Rac)-Trandolaprilate-d5 in Hypertension Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trandolapril (B549266) is an ethyl ester prodrug of a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, trandolaprilat (B1681354). Following oral administration, trandolapril is hydrolyzed, primarily in the liver, to its active diacid metabolite, trandolaprilat, which is approximately eight times more potent in inhibiting ACE.[1][2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, trandolaprilat reduces levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[3] It is used in the treatment of hypertension, heart failure, and to improve survival after a myocardial infarction.
(Rac)-Trandolaprilate-d5 is a deuterated analog of trandolaprilat. The replacement of five hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass that can be distinguished from the unlabeled trandolaprilat by mass spectrometry. This makes this compound an ideal internal standard for use in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of trandolaprilat concentrations in biological matrices like plasma.[4][5] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.[4][5]
These application notes provide detailed protocols and data for the use of this compound in hypertension studies, focusing on both preclinical and clinical research applications.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Trandolaprilat exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE) within the RAAS. The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
Quantitative Data from Hypertension Studies
The following tables summarize data from preclinical and clinical studies investigating the efficacy of trandolapril in reducing blood pressure.
Preclinical Data: Spontaneously Hypertensive Rats (SHR)
| Dose of Trandolapril | Duration of Treatment | Mean Blood Pressure Reduction | Reference |
| 0.03 - 3 mg/kg/day | 2 weeks | Dose-dependent decrease | [2] |
| 1 mg/kg/day | 6 weeks | Normalized blood pressure | [6] |
| 1.5 mg/kg/day | 20 weeks | Maintained lower blood pressure post-treatment | [7] |
Clinical Data: Human Hypertension Studies
| Study | Patient Population | Trandolapril Dose | Mean Systolic Blood Pressure Reduction | Mean Diastolic Blood Pressure Reduction | Reference |
| SMART Study | Mild to moderate hypertension | 2 mg once daily for 4 weeks | 21.7 mmHg (office); 14 mmHg (self-measured) | 15.3 mmHg (office); 9 mmHg (self-measured) | [8] |
| Italian Trandolapril Study Group | Mild to moderate hypertension | 2 mg once daily for 6 weeks | 8.5 mmHg (24-h ambulatory) | 6.9 mmHg (24-h ambulatory) | [9] |
| Weber, et al. | Mild to moderate hypertension | 2-4 mg once daily for 8 weeks | 9.4 mmHg (24-h ambulatory) | 6.2 mmHg (24-h ambulatory) | [10] |
| Placebo-Controlled Trials | Mild to moderate hypertension | 2-4 mg once daily for 6 weeks | 7-10 mmHg (non-black patients); 4-6 mmHg (black patients) | 4-5 mmHg (non-black patients); 3-4 mmHg (black patients) | [1] |
Experimental Protocols
Preclinical Study in Spontaneously Hypertensive Rats (SHR)
This protocol describes a study to evaluate the dose-dependent effect of trandolapril on blood pressure and to quantify plasma levels of trandolaprilat using this compound as an internal standard.
1. Animal Model and Treatment:
-
Use adult male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[6]
-
House animals under standard laboratory conditions with free access to food and water.
-
Acclimatize animals for at least one week before the start of the experiment.
-
Divide SHR into groups to receive vehicle control or varying doses of trandolapril (e.g., 0.03, 0.1, 0.3, 1, and 3 mg/kg/day) via oral gavage for a specified period (e.g., 2 weeks).[2]
2. Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method before and at regular intervals during the treatment period.[7]
-
For continuous and more accurate measurements, implant telemetric devices for monitoring blood pressure.
3. Blood Sample Collection:
-
At the end of the treatment period, and at specified time points after the final dose, collect blood samples from the tail vein or via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
4. Plasma Sample Analysis for Trandolaprilat Concentration (LC-MS/MS):
-
Sample Preparation:
-
To 100 µL of plasma sample, add a known concentration of this compound solution as the internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).[11]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]
-
-
LC-MS/MS Conditions (Adapted from existing methods for Trandolaprilat):
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).[12]
-
Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) and water with formic acid).
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[12]
-
MRM Transitions (Hypothetical, based on known fragmentation):
-
Trandolaprilat: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z+5) -> Product ion (m/z)
-
-
Data Analysis:
-
Quantify the concentration of trandolaprilat in the plasma samples by comparing the peak area ratio of trandolaprilat to this compound against a calibration curve prepared in blank plasma.
-
-
Clinical Trial Protocol Outline
This protocol outlines a study to assess the antihypertensive efficacy and pharmacokinetics of trandolapril in patients with mild to moderate hypertension.
1. Study Design:
-
A randomized, double-blind, placebo-controlled study.
-
Recruit male and female subjects diagnosed with mild to moderate essential hypertension.
-
After a washout period for any previous antihypertensive medications, randomize subjects to receive either trandolapril (e.g., 2 mg once daily) or a placebo for a defined treatment period (e.g., 6 weeks).[9][13]
2. Blood Pressure Monitoring:
-
Conduct 24-hour ambulatory blood pressure monitoring (ABPM) at baseline and at the end of the treatment period.[9][13]
-
Instruct patients on self-measurement of blood pressure at home at specified times.[8]
3. Pharmacokinetic Blood Sampling:
-
On a designated study day (e.g., at the beginning and end of the treatment period), collect serial blood samples at predefined time points after drug administration (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
4. Bioanalytical Method for Trandolaprilat Quantification:
-
Utilize a validated LC-MS/MS method as described in the preclinical protocol, using this compound as the internal standard, to determine the plasma concentrations of trandolaprilat.
5. Data Analysis:
-
Analyze the change in 24-hour mean systolic and diastolic blood pressure from baseline to the end of treatment between the trandolapril and placebo groups.
-
Determine pharmacokinetic parameters of trandolaprilat, such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
Correlate pharmacokinetic parameters with pharmacodynamic outcomes (blood pressure reduction).
Conclusion
This compound serves as an essential tool for the accurate and precise quantification of the active metabolite of trandolapril in biological samples. The use of this deuterated internal standard in conjunction with LC-MS/MS allows for reliable pharmacokinetic profiling in both preclinical and clinical hypertension studies. The protocols and data presented here provide a framework for researchers to design and execute robust studies to further investigate the therapeutic effects of trandolapril.
References
- 1. Trandolapril: Package Insert / Prescribing Information / MOA [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. Effects of treatment of spontaneously hypertensive rats with the angiotensin-converting enzyme inhibitor trandolapril and the calcium antagonist verapamil on the sensitivity of glucose metabolism to insulin in rat soleus muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of drug efficacy using home self-blood pressure measurement: the SMART study. Self Measurement for the Assessment of the Response to Trandolapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the antihypertensive effect of once-a-day trandolapril by 24-hour ambulatory blood pressure monitoring. The Italian Trandolapril Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Once-daily monotherapy with trandolapril in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Permanent blood pressure control over the 24 h by trandolapril - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Rac)-Trandolaprilate-d5 Signal Intensity in MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Trandolaprilate-d5 in mass spectrometry (MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive and negative ionization modes?
A1: The selection of precursor and product ions is critical for developing a sensitive and specific LC-MS/MS method. For this compound, the five deuterium (B1214612) atoms increase the mass of the molecule by 5 Daltons. Based on the non-labeled Trandolaprilat (B1681354), the expected mass-to-charge ratios (m/z) are as follows:
-
Positive Ionization Mode (ESI+): In this mode, the molecule is typically protonated ([M+H]⁺).
-
Negative Ionization Mode (ESI-): In this mode, the molecule is typically deprotonated ([M-H]⁻).[1][2]
The choice of ionization mode can depend on the specific LC conditions and the mass spectrometer being used.
Table 1: Expected m/z for (Rac)-Trandolaprilate and its d5-labeled internal standard.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| (Rac)-Trandolaprilate | ESI+ | 403.2 | 170.1 | [M+H]⁺ and a characteristic fragment. |
| This compound | ESI+ | 408.2 | 175.1 or 170.1 | [M+5+H]⁺ and a corresponding fragment. The fragment may or may not contain the deuterium labels. |
| (Rac)-Trandolaprilate | ESI- | 401.2 | 168.1 | [M-H]⁻ and a characteristic fragment.[1][2] |
| This compound | ESI- | 406.2 | 173.1 or 168.1 | [M+5-H]⁻ and a corresponding fragment. The fragment may or may not contain the deuterium labels. |
Q2: I am observing a low signal for this compound. What are the common causes and how can I troubleshoot this?
A2: A weak signal for your internal standard can compromise the accuracy and precision of your assay. The issue can stem from the sample preparation, the LC system, or the MS detector.[3] A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Signal Intensity
Caption: A flowchart for troubleshooting low signal intensity of this compound.
Q3: My this compound signal is inconsistent across a batch of samples. What could be the cause?
A3: Inconsistent internal standard signal can be due to several factors including:
-
Inconsistent Sample Preparation: Variability in sample processing can lead to inconsistent concentrations of the internal standard.[4]
-
Ion Suppression/Enhancement: Matrix effects from co-eluting compounds can suppress or enhance the ionization of the internal standard.[5][6] This effect can vary between samples.
-
Instrument Contamination: Buildup of contaminants in the LC system or mass spectrometer can lead to a gradual decrease in signal intensity over a run.[3]
-
Analyte-Internal Standard Interactions: In some cases, the analyte and internal standard may interact in a way that affects their ionization efficiency.
Q4: I am observing chromatographic separation between (Rac)-Trandolaprilate and this compound. Why is this happening and how can I fix it?
A4: This phenomenon, known as the "isotope effect," can sometimes occur with deuterated internal standards. The difference in mass between the analyte and the deuterated standard can lead to slight differences in retention time on the analytical column. If a matrix component co-elutes and causes ion suppression at a slightly different retention time, it may affect the analyte and internal standard to different extents, compromising quantitative accuracy.
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.
-
Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. Testing a different C18 column or a column with a different stationary phase may be beneficial.
-
Consider a Different Internal Standard: If chromatographic modifications are not successful, using a ¹³C-labeled standard, which is less prone to chromatographic shifts, may be a solution.
Troubleshooting Guides
Guide 1: Optimizing MS Parameters for this compound
A systematic approach to optimizing MS parameters is crucial for achieving maximum signal intensity. This typically involves infusing a standard solution of this compound directly into the mass spectrometer and adjusting parameters to find the optimal settings.
Experimental Protocol: Direct Infusion and Optimization
-
Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent that is compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+ or 0.1% ammonium (B1175870) hydroxide (B78521) for ESI-).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Optimize Source Parameters: While observing the signal intensity of the precursor ion (e.g., m/z 408.2 for ESI+), adjust the following parameters one at a time to maximize the signal:
-
Capillary/Spray Voltage
-
Source Temperature
-
Nebulizer Gas Flow/Pressure
-
Drying Gas Flow/Pressure
-
-
Optimize Fragmentation:
-
Select the precursor ion for fragmentation.
-
Vary the collision energy to find the optimal energy that produces the most intense and stable product ion.
-
Optimize the collision cell gas pressure.
-
Table 2: Typical MS Parameter Ranges for Optimization
| Parameter | Typical Range (ESI+) | Typical Range (ESI-) |
| Capillary/Spray Voltage | 2.5 - 4.5 kV | 2.0 - 4.0 kV |
| Source Temperature | 100 - 150 °C | 100 - 150 °C |
| Desolvation Temperature | 350 - 550 °C | 350 - 550 °C |
| Cone/Nebulizer Gas Flow | 40 - 80 L/hr | 40 - 80 L/hr |
| Desolvation/Drying Gas Flow | 600 - 1000 L/hr | 600 - 1000 L/hr |
| Collision Energy | 10 - 40 eV | 10 - 40 eV |
Guide 2: Diagnosing and Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common cause of poor signal intensity and variability.[5][6]
Experimental Protocol: Post-Column Infusion to Detect Matrix Effects
-
Setup: While injecting a blank (matrix) sample onto the LC-MS system, continuously infuse a standard solution of this compound into the MS source post-column.
-
Analysis: Monitor the signal of the infused standard. A dip in the signal at a specific retention time indicates ion suppression, while a spike indicates ion enhancement.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.[7]
-
Modify Chromatography: Adjust the LC gradient to separate the analyte from the interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Matrix Effect Mitigation Workflow
Caption: A workflow for diagnosing and mitigating matrix effects.
References
- 1. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for (Rac)-Trandolaprilate-d5
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of (Rac)-Trandolaprilate-d5.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed for this compound?
The most common peak shape issues encountered during the analysis of this compound are peak tailing, peak fronting, and peak broadening. An ideal chromatographic peak should be symmetrical and Gaussian. Deviations from this symmetry can compromise the accuracy and precision of quantification.
-
Peak Tailing: The peak exhibits an asymmetrical tail, which can be caused by secondary interactions with the stationary phase.
-
Peak Fronting: The peak has a leading edge that is sloped, often a result of column overload or an inappropriate sample solvent.
-
Peak Broadening: The peak is wider than expected, leading to decreased resolution and sensitivity. This can be a result of several factors, including issues with the column, mobile phase, or the racemic nature of the analyte.
Q2: Why is my this compound peak tailing?
Peak tailing for this compound is frequently caused by secondary interactions between the analyte and the stationary phase. Trandolaprilat is a zwitterionic compound, possessing both acidic (carboxylic acid) and basic (secondary amine) functional groups. At certain pH values, these groups can interact with residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns (like C18), leading to tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like Trandolaprilat.[1] Because Trandolaprilat has both acidic and basic properties, its charge state is highly dependent on the mobile phase pH.
-
Low pH (around 2.5-3.5): At a low pH, the carboxylic acid groups are protonated (neutral), and the secondary amine is protonated (positive charge). This minimizes interactions with acidic silanol groups on the stationary phase, often resulting in improved peak symmetry.[1]
-
Mid-range pH: In this range, the molecule can exist in multiple ionization states (zwitterionic, cationic, anionic), which can lead to significant peak broadening and tailing due to multiple retention mechanisms.
-
High pH: At high pH, the carboxylic acid groups are deprotonated (negative charge), and the secondary amine is neutral. While this can also reduce interactions with silanols, many silica-based columns are not stable at high pH.
Q4: Can the deuterium (B1214612) labeling in this compound affect its chromatography?
Yes, the deuterium labeling can have a minor effect on the chromatography. Deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This phenomenon, known as the chromatographic isotope effect, is due to the slightly different physicochemical properties of the C-D bond compared to the C-H bond. While this typically does not cause poor peak shape on its own, it is a factor to be aware of, especially when comparing to an unlabeled standard.
Q5: How does the racemic nature of this compound impact peak shape?
This compound is a mixture of enantiomers. On a standard achiral column, enantiomers should theoretically co-elute. However, if there are any chiral selectors inadvertently present in the system (e.g., contaminants on the column), or if the stationary phase exhibits some degree of chiral recognition, it could lead to partial separation of the enantiomers, resulting in a broadened or split peak. For resolving and quantifying the individual enantiomers, a dedicated chiral column and method are required.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Initial Conditions: Record the chromatogram with your current method.
-
Hypothesis: The mobile phase pH is not optimal, leading to secondary interactions between the ionized Trandolaprilate-d5 and residual silanols on the column.
-
Modification: Lower the mobile phase pH. Prepare mobile phases with pH values of 3.5, 3.0, and 2.5 using a suitable buffer like phosphate (B84403) or formate.
-
Analysis: Inject the this compound standard using each mobile phase, ensuring the column is properly equilibrated before each run.
-
Evaluation: Compare the peak shape (tailing factor, asymmetry) for each pH. A significant improvement is expected at a lower pH.
Guide 2: Addressing Peak Fronting and Broadening
This guide outlines steps to identify and correct peak fronting and broadening issues with this compound.
Troubleshooting Workflow for Peak Fronting/Broadening
Caption: A logical workflow for troubleshooting peak fronting and broadening.
Experimental Protocol: Sample Concentration and Solvent Evaluation
-
Initial Injection: Analyze the sample at its current concentration and injection volume.
-
Hypothesis: Peak fronting is caused by mass overload, or the sample solvent is stronger than the mobile phase, causing band distortion.
-
Modification 1 (Dilution): Prepare serial dilutions of the sample (e.g., 1:2, 1:5, 1:10) in the initial mobile phase.
-
Analysis 1: Inject the diluted samples and observe the peak shape.
-
Modification 2 (Solvent Match): If dilution does not resolve the issue, dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase.
-
Analysis 2: Inject the sample dissolved in the appropriate solvent and evaluate the peak shape.
Data Presentation
Table 1: Physicochemical Properties of Trandolaprilat
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀N₂O₅ | PubChem[2] |
| Molecular Weight | 402.5 g/mol | PubChem[2] |
| pKa (Strongest Acidic) | 3.13 - 3.8 | DrugBank, HMDB[3][4] |
| pKa (Strongest Basic) | 5.21 - 8.04 | DrugBank, HMDB[3][4] |
| XLogP3 | 1.2 | PubChem[2] |
| Predicted Water Solubility | 0.083 g/L | HMDB[4] |
Table 2: Recommended Starting LC-MS/MS Parameters for Trandolaprilat Analysis
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18, e.g., 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transition (Negative) | m/z 401 -> 168 |
| MRM Transition (Positive) | Consult instrument-specific optimization |
Note: These are starting parameters and may require optimization for your specific instrumentation and application.
References
Addressing matrix effects in bioanalysis with (Rac)-Trandolaprilate-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-Trandolaprilate-d5 as an internal standard in the bioanalysis of trandolaprilat (B1681354).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis and how do they affect my results?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as trandolaprilat, by co-eluting compounds from the biological matrix (e.g., plasma, urine). This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method. Common culprits for matrix effects in biological samples include phospholipids (B1166683), salts, and endogenous metabolites.
Q2: How does using this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is structurally almost identical to the analyte of interest (trandolaprilat), it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, variations in signal intensity caused by matrix effects can be normalized. This normalization leads to more accurate and precise quantification of trandolaprilat in the sample.
Q3: Can this compound completely eliminate problems related to matrix effects?
A3: While highly effective, stable isotope-labeled internal standards like this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation causes them to elute into regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the regulatory expectations regarding matrix effect assessment in bioanalytical methods?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure their reliability. This validation includes a thorough assessment of matrix effects. Typically, this involves evaluating the matrix effect in at least six different lots of the biological matrix. The precision of the low and high quality control (QC) samples, expressed as the coefficient of variation (CV), should not exceed 15% for each matrix lot evaluated.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of trandolaprilat when using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload | - Replace the analytical column.- Ensure the mobile phase pH is appropriate for the analyte's pKa.- Reduce the injection volume or dilute the sample. |
| High Variability in Analyte/Internal Standard Ratio | - Inconsistent sample preparation- Differential matrix effects- Carryover from previous injections | - Ensure consistent timing and technique during sample extraction.- Optimize chromatographic separation to ensure co-elution.- Implement a robust autosampler wash procedure. |
| Low Signal Intensity (Ion Suppression) | - Co-elution of phospholipids or other matrix components- Contaminated ion source | - Optimize the sample preparation method (e.g., solid-phase extraction) to remove interferences.- Adjust the chromatographic gradient to separate the analyte from the suppression zone.- Clean the mass spectrometer's ion source. |
| Inconsistent Retention Times | - Changes in mobile phase composition- Fluctuation in column temperature- Leak in the LC system | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Inspect the system for leaks. |
Experimental Protocols
Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a representative method for the extraction of trandolaprilat from human plasma.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.
-
Acidification: Add 200 µL of 0.1% formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Trandolaprilat: m/z 403.2 -> 234.1this compound: m/z 408.2 -> 239.1 |
Note: The specific m/z transitions for trandolaprilat and its deuterated internal standard should be optimized on the mass spectrometer being used.
Quantitative Data Summary
The following tables present representative data from a method validation study assessing matrix effects.
Table 1: Matrix Factor Assessment in Six Different Plasma Lots
| Plasma Lot | Analyte Peak Area (A) | IS Peak Area (B) | Analyte in Neat Solution (C) | IS in Neat Solution (D) | Matrix Factor (A/C) / (B/D) |
| 1 | 45,210 | 98,340 | 48,100 | 101,200 | 0.97 |
| 2 | 47,350 | 100,150 | 48,100 | 101,200 | 1.01 |
| 3 | 46,890 | 99,560 | 48,100 | 101,200 | 1.00 |
| 4 | 44,980 | 97,990 | 48,100 | 101,200 | 0.96 |
| 5 | 48,050 | 101,000 | 48,100 | 101,200 | 1.02 |
| 6 | 46,500 | 99,100 | 48,100 | 101,200 | 0.99 |
| Mean | 0.99 | ||||
| CV (%) | 2.4% |
Table 2: Precision and Accuracy of Quality Control Samples in Different Plasma Lots
| Plasma Lot | Low QC (50 pg/mL) Measured Conc. (pg/mL) | Accuracy (%) | High QC (8000 pg/mL) Measured Conc. (pg/mL) | Accuracy (%) |
| 1 | 48.5 | 97.0 | 8150 | 101.9 |
| 2 | 51.2 | 102.4 | 7980 | 99.8 |
| 3 | 49.8 | 99.6 | 8050 | 100.6 |
| 4 | 47.9 | 95.8 | 8210 | 102.6 |
| 5 | 52.1 | 104.2 | 7900 | 98.8 |
| 6 | 50.5 | 101.0 | 8090 | 101.1 |
| Mean | 50.0 | 100.0 | 8063.3 | 100.8 |
| CV (%) | 3.5% | 1.4% |
Visualizations
Caption: Bioanalytical workflow for Trandolaprilat from plasma sample to quantification.
Caption: The causes and consequences of matrix effects in LC-MS bioanalysis.
Stability of (Rac)-Trandolaprilate-d5 in different solvents and temperatures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (Rac)-Trandolaprilate-d5. The information is tailored for researchers, scientists, and drug development professionals to address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated form of Trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril (B549266).[1][2] As an ACE inhibitor, Trandolaprilat plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) to regulate blood pressure.[3] Stability of the deuterated standard is critical for its accurate quantification in pharmacokinetic and metabolic studies, as degradation can lead to erroneous results.
Q2: I am observing unexpected degradation of my this compound standard in solution. What are the likely causes?
A2: Degradation of Trandolaprilat is known to be influenced by pH and the presence of oxidizing agents. Studies on the non-deuterated form, Trandolapril, have shown that it undergoes degradation under acidic, basic, and oxidative stress conditions.[3][4] It is crucial to control the pH of your solutions and avoid exposure to oxidative agents.
Q3: What are the recommended solvents for preparing and storing this compound solutions?
Q4: At what temperatures should I store my this compound solutions to ensure stability?
A4: For thermolabile drugs, storage at refrigerated temperatures (2-8 °C) is generally recommended to minimize degradation.[6][7] While specific long-term stability data at various temperatures for this compound is not published, studies on Trandolapril indicate it is stable up to its melting point of around 110-125°C in a solid state but is susceptible to thermal degradation in solution under stress conditions.[4][8] For stock solutions, it is best practice to store them at -20°C or below and prepare fresh working solutions as needed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Peak area of this compound decreases over a short period in prepared standards. | Degradation due to pH instability. | Ensure the solvent system is buffered to a neutral or slightly acidic pH. Avoid highly acidic or alkaline conditions.[4][9] |
| Oxidation of the molecule. | Prepare solutions using deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon).[10] | |
| Photodegradation. | Protect solutions from light by using amber vials or storing them in the dark. | |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products. | Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.[9][11] |
| Poor reproducibility of analytical results. | Inconsistent storage conditions. | Adhere to a strict and consistent protocol for the preparation and storage of all standards and samples, including temperature and light exposure. |
| Solvent evaporation. | Use tightly sealed vials to prevent solvent evaporation, which can concentrate the analyte and affect accuracy. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Short-Term Stability
This protocol outlines a general method for evaluating the short-term stability of this compound in a specific solvent at a given temperature.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., acetonitrile (B52724), methanol (B129727), or a buffered aqueous solution) to achieve a desired concentration.
-
-
Sample Preparation:
-
Prepare multiple aliquots of the stock solution in appropriate vials (e.g., amber HPLC vials).
-
Store the vials under the desired temperature conditions (e.g., room temperature, 4°C).
-
-
Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours) using a validated analytical method (e.g., LC-MS/MS).
-
The initial analysis at time 0 serves as the baseline.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
A common acceptance criterion for stability is the concentration remaining within ±15% of the initial value.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways.
-
Acid and Base Hydrolysis:
-
Treat separate aliquots of the this compound solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat an aliquot of the solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Store the solution at room temperature for a set time.
-
-
Thermal Degradation:
-
Expose an aliquot of the solution to elevated temperatures (e.g., 70°C) for a specified duration.
-
-
Photodegradation:
-
Expose an aliquot of the solution to a controlled light source (e.g., UV lamp or a photostability chamber) as per ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample, using a suitable analytical method to separate the parent compound from any degradation products.
-
Data Presentation
Table 1: Hypothetical Short-Term Stability of this compound in Different Solvents at Room Temperature (25°C)
| Time (hours) | Acetonitrile (% Remaining) | Methanol (% Remaining) | 50:50 Acetonitrile:Water (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 99.2 | 98.8 |
| 4 | 98.9 | 98.5 | 97.5 |
| 8 | 97.8 | 97.1 | 95.2 |
| 12 | 96.5 | 95.8 | 93.1 |
| 24 | 94.2 | 92.5 | 89.7 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Table 2: Summary of Forced Degradation Studies of Trandolapril (as an analogue)
| Stress Condition | Observation | Reference |
| Acidic (e.g., 0.5 N HCl) | Significant degradation observed. | [3] |
| Alkaline (e.g., 0.5 N NaOH) | Significant degradation observed. | [3] |
| Oxidative (e.g., H₂O₂) | Significant degradation observed. | [10] |
| Thermal | Degradation observed under heating. | [4] |
Mandatory Visualizations
Caption: Mechanism of action of this compound in the RAAS pathway.
Caption: Experimental workflow for a short-term stability study.
References
- 1. Trandolapril | C24H34N2O5 | CID 5484727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trandolaprilat | C22H30N2O5 | CID 5464097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijddr.in [ijddr.in]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. researchgate.net [researchgate.net]
- 6. revistafarmaciahospitalaria.es [revistafarmaciahospitalaria.es]
- 7. Stability of thermolabile drugs at room temperature. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling of trandolapril under stress testing: Structure elucidation of by-products and development of degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to resolve co-elution of isomers with (Rac)-Trandolaprilate-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of (Rac)-Trandolaprilate-d5 isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is the separation of its isomers challenging?
A1: this compound is the deuterated, active diacid metabolite of the prodrug Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor. The "Rac" prefix indicates that it is a racemic mixture, containing multiple stereoisomers. Stereoisomers, particularly enantiomers, have identical physical and chemical properties in an achiral environment, making their separation difficult with standard chromatographic techniques like reverse-phase HPLC.[1][2] Chiral chromatography is required to resolve these isomers.[3][4] The challenge lies in finding the right combination of a chiral stationary phase (CSP) and mobile phase that provides sufficient stereoselectivity for separation.[5][6]
Q2: What are the potential consequences of co-elution of Trandolaprilate isomers?
A2: In pharmaceutical analysis, different stereoisomers of a drug can exhibit distinct pharmacological, metabolic, and toxicological profiles.[7][8] Co-elution leads to inaccurate quantification of the individual isomers, which is critical for pharmacokinetic, pharmacodynamic, and toxicity studies. Regulatory agencies often require the analysis of individual stereoisomers for drug safety and efficacy assessment.[8]
Q3: How can I confirm that I have a co-elution problem?
A3: Co-elution of isomers can manifest as poor peak shape, such as shoulders or broader-than-expected peaks.[9][10] However, perfect co-elution might result in a single, symmetrical peak. Using a diode array detector (DAD) or a mass spectrometer (MS) can help assess peak purity.[9][10] If the UV-Vis spectra or mass spectra vary across the peak, it indicates the presence of more than one component.[9][10]
Troubleshooting Guides
This section provides a systematic approach to resolving the co-elution of this compound isomers.
Issue: Complete Co-elution or Poor Resolution on a Chiral Column
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving co-elution of chiral isomers.
Step-by-Step Guidance:
-
Chiral Stationary Phase (CSP) Screening: The choice of the chiral column is the most critical factor.[4] Since the optimal CSP is difficult to predict, a screening approach is recommended.[1][5]
-
Action: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point as they have broad applicability for pharmaceutical compounds.[5][6] Also consider Pirkle-type and cyclodextrin-based columns.[1]
-
-
Mobile Phase Optimization: The mobile phase composition significantly influences selectivity.[11]
-
Action (Normal Phase): Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar alcohol modifier (e.g., isopropanol, ethanol). Small changes can have a large impact on resolution.
-
Action (Reversed-Phase): Adjust the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile, methanol).
-
Action (Additives): For acidic compounds like Trandolaprilate, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) to the mobile phase can improve peak shape and selectivity.[5] For basic compounds, a basic additive (e.g., 0.1% diethylamine (B46881) - DEA) may be beneficial.[5]
-
-
Temperature and Flow Rate Adjustment:
-
Temperature: Lowering the column temperature can enhance chiral recognition and improve resolution for some compounds, although it may increase analysis time and backpressure.[8][11]
-
Flow Rate: Reducing the flow rate can increase column efficiency and may improve the separation of closely eluting peaks.
-
Data Presentation: Example of CSP Screening Results
| CSP Type | Mobile Phase | Resolution (Rs) | Observations |
| Cellulose-based | Hexane:Ethanol (90:10) + 0.1% TFA | 0.8 | Partial separation, broad peaks. |
| Amylose-based | Hexane:Isopropanol (85:15) + 0.1% TFA | 1.6 | Baseline separation achieved. |
| Cyclodextrin-based | Acetonitrile:Water (60:40) + 0.1% TFA | 0 | No separation observed. |
| Pirkle-type | Hexane:Isopropanol:Acetonitrile (80:15:5) | 1.1 | Partial separation, some tailing. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for this compound
This protocol provides a starting point for developing a chiral separation method using HPLC.
1. Sample Preparation:
-
Dissolve the this compound reference standard in the initial mobile phase to a concentration of approximately 1 mg/mL.
2. Chromatographic Conditions (Screening Phase):
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Columns:
-
Column 1: CHIRALPAK® IA (Amylose-based)
-
Column 2: CHIRALCEL® OD-H (Cellulose-based)
-
-
Mobile Phase (Normal Phase is often a good starting point for chiral separations):
-
A: n-Hexane with 0.1% TFA
-
B: Isopropanol
-
Gradient: Start with a shallow gradient to scout for elution, then switch to isocratic conditions for optimization. For example, start at 5% B and increase to 50% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 215 nm
-
Injection Volume: 5 µL
3. Optimization:
-
Based on the screening results, select the column that shows the best potential for separation.
-
Optimize the isocratic mobile phase composition by making small adjustments (e.g., ±2-5%) to the alcohol modifier to maximize the resolution (Rs).
-
If resolution is still insufficient, evaluate the effect of temperature by analyzing samples at 15°C and 35°C.
Logical Diagram for Method Selection
Caption: Decision tree for selecting a starting chiral separation method.
References
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. hplc.today [hplc.today]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. molnar-institute.com [molnar-institute.com]
- 9. youtube.com [youtube.com]
- 10. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 11. benchchem.com [benchchem.com]
Improving recovery of (Rac)-Trandolaprilate-d5 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of (Rac)-Trandolaprilate-d5 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Trandolaprilat, the active metabolite of the ACE inhibitor Trandolapril. As a stable isotope-labeled internal standard, it is chemically identical to the analyte of interest (Trandolaprilate). This ensures that it behaves similarly during sample preparation, chromatography, and ionization in mass spectrometry. Its use allows for the correction of variability in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of Trandolaprilat.
Q2: What are the key physicochemical properties of Trandolaprilate that influence its extraction?
Understanding the physicochemical properties of Trandolaprilate is crucial for optimizing extraction methods. Since this compound is chemically analogous to Trandolaprilate, its properties are virtually identical.
| Property | Value | Implication for Extraction |
| LogP | ~1.2[1] | Indicates moderate lipophilicity. Trandolaprilate will partition into organic solvents but also has some water solubility. |
| pKa (Strongest Acidic) | ~3.8 | The carboxylic acid group will be ionized (negatively charged) at pH > 3.8. |
| pKa (Strongest Basic) | ~5.21 | The secondary amine group will be ionized (positively charged) at pH < 5.21. |
To ensure the compound is in its neutral, most organic-soluble form for reversed-phase SPE or LLE, the sample pH should be adjusted to be between the two pKa values, ideally around pH 4.5.
Q3: What are the most common reasons for low recovery of this compound?
Low recovery is often due to suboptimal extraction conditions. The most common causes include:
-
Incorrect pH: If the sample pH is too high or too low, Trandolaprilate-d5 will be ionized, making it more water-soluble and less likely to be retained by a reversed-phase sorbent or extracted into an organic solvent.
-
Inappropriate Solvent Choice: The selection of washing and elution solvents in SPE, or the extraction solvent in LLE, is critical. A wash solvent that is too strong can prematurely elute the analyte, while an elution/extraction solvent that is too weak will result in incomplete recovery.
-
Poor Sorbent Interaction (SPE): Inadequate conditioning of the SPE cartridge can lead to poor retention of the analyte.
-
Emulsion Formation (LLE): The formation of an emulsion between the aqueous and organic layers can trap the analyte, preventing its complete transfer into the organic phase.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Use the following decision tree to troubleshoot low recovery of this compound during SPE.
| Analyte | SPE Cartridge | Wash Solvent | Elution Solvent | Recovery (%) | Reference |
| Trandolapril & Verapamil | Phenomenex cartridge | Not Specified | Not Specified | 92.9 (TDL) & 93.5 (VPL) | [2] |
| Trandolapril | HLB Oasis | Not Specified | Acetic acid 20 mM and triethylamine (B128534) 4.3 mM/acetonitrile (40:60 (v/v)) | >95% | [3] |
Low Recovery in Liquid-Liquid Extraction (LLE)
Follow this workflow to address issues with low recovery in LLE.
| Analyte | Extraction Solvent | Recovery (%) | Reference |
| Trandolapril | Not Specified | 99.7% | [4] |
| Trandolapril & Verapamil | Not Specified | 99.94 (TDL) & 98.13 (VPL) | [5] |
| Trandolapril | Not Specified | 98.45% - 99.95% | [6] |
Experimental Protocols
Protocol 1: pH Optimization for Sample Pre-treatment
This protocol aims to determine the optimal pH for the extraction of this compound from a biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma)
-
This compound spiking solution
-
Phosphate or acetate buffers at various pH values (e.g., 3.0, 4.0, 4.5, 5.0, 6.0)
-
Extraction solvents (for either SPE or LLE)
-
Analytical column and LC-MS/MS system
Procedure:
-
Aliquot equal volumes of the blank biological matrix into a series of tubes.
-
Spike each aliquot with a known concentration of this compound.
-
Add a different pH buffer to each tube to achieve the target pH values.
-
Vortex mix and allow to equilibrate for 15 minutes.
-
Proceed with your standard SPE or LLE protocol.
-
Analyze the final extracts by LC-MS/MS.
-
Compare the peak area of this compound at each pH value. The pH that yields the highest peak area is the optimum for extraction.
Protocol 2: SPE Wash and Elution Solvent Optimization
This protocol is designed to select the most effective wash and elution solvents for your SPE method.
Materials:
-
Conditioned SPE cartridges
-
Spiked sample at the optimal pH (determined from Protocol 1)
-
A series of wash solvents with increasing organic content (e.g., 5%, 10%, 20% methanol in water)
-
A series of elution solvents with varying composition and strength (e.g., 80% methanol, 90% methanol, 100% methanol; acetonitrile; methanol with 0.1% formic acid)
Procedure:
-
Load the spiked sample onto conditioned SPE cartridges.
-
Wash Step Optimization:
-
For each cartridge, use a different wash solvent from your series.
-
Collect the wash fraction from each cartridge.
-
Analyze the wash fractions to determine the point at which this compound begins to elute. The optimal wash solvent will be the strongest one that does not elute the analyte.
-
-
Elution Step Optimization:
-
Using cartridges that have been loaded and washed with the optimal wash solvent, elute each with a different elution solvent from your series.
-
Collect the eluates.
-
Analyze the eluates to determine which solvent provides the most complete recovery of this compound. You may also analyze the used cartridges after elution to check for any retained analyte.
-
References
Calibration curve linearity issues with (Rac)-Trandolaprilate-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Rac)-Trandolaprilate-d5 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of Trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Trandolapril. The replacement of five hydrogen atoms with deuterium (B1214612) atoms results in a molecule that is chemically almost identical to the analyte of interest (Trandolaprilat) but has a different mass. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, this allows it to be distinguished from the non-deuterated analyte. Its primary purpose is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of quantification.
Q2: I am observing a non-linear calibration curve. What are the potential causes?
Non-linearity in calibration curves when using a deuterated internal standard like this compound can stem from several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Ionization Saturation/Suppression: The efficiency of ionization in the mass spectrometer source can be limited. At high analyte concentrations, competition for ionization between the analyte and the internal standard can occur, leading to a non-proportional response. Similarly, components from the sample matrix can suppress the ionization of both the analyte and the internal standard.
-
Inappropriate Internal Standard Concentration: An excessively high or low concentration of this compound can lead to non-linearity.
-
Isotopic Contribution: The deuterated internal standard may contain a small percentage of the non-deuterated analyte, or vice-versa. At high concentrations, this can become significant and affect the measured ratios.
-
Analyte or Internal Standard Instability: Degradation of either the analyte or the internal standard during sample preparation or storage can lead to inaccurate quantification and a non-linear response.
Q3: My this compound signal is inconsistent across my analytical run. What could be the issue?
Inconsistent internal standard signal can be caused by:
-
Inconsistent Sample Preparation: Variations in extraction efficiency or pipetting errors during the addition of the internal standard can lead to fluctuating signal intensities.
-
Matrix Effects: Different biological samples can have varying compositions, leading to differential ion suppression or enhancement of the internal standard signal.
-
Instrument Instability: Fluctuations in the LC pump flow rate, injector precision, or mass spectrometer source conditions can cause signal variability.
-
Adsorption: The analyte or internal standard may adsorb to vials, pipette tips, or parts of the LC system, leading to inconsistent recovery.
Troubleshooting Guides
Issue: Non-Linear Calibration Curve
This guide provides a systematic approach to troubleshooting non-linear calibration curves when using this compound.
Troubleshooting Workflow for Non-Linearity
Caption: Troubleshooting workflow for non-linear calibration curves.
Step-by-Step Troubleshooting:
-
Verify Standard Solutions:
-
Action: Prepare fresh stock and working solutions of both Trandolaprilat and this compound.
-
Rationale: Errors in the preparation of standard solutions are a common source of non-linearity. Degradation of stock solutions can also be a factor.
-
-
Evaluate Detector Saturation:
-
Action: Inject the highest concentration standard and monitor the detector response. If the peak shape is flat-topped, the detector is likely saturated.
-
Rationale: Detector saturation leads to a non-linear response at the upper end of the calibration range.
-
Solution: Reduce the injection volume, dilute the high concentration standards, or adjust the mass spectrometer's detector gain.
-
-
Investigate Matrix Effects:
-
Action: Perform a post-extraction addition experiment. Compare the analyte and internal standard response in a neat solution versus a post-extraction spiked blank matrix sample.
-
Rationale: Matrix components can suppress or enhance the ionization of the analyte and internal standard to different extents, causing non-linearity.
-
Solution: Improve the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation) or modify the chromatographic conditions to separate the analytes from interfering matrix components.
-
-
Optimize Internal Standard Concentration:
-
Action: Prepare calibration curves with different fixed concentrations of this compound.
-
Rationale: The concentration of the internal standard should be sufficient to provide a robust signal but not so high that it contributes to ionization competition or detector saturation.
-
-
Assess Isotopic Contribution:
-
Action: Inject a high concentration solution of the this compound internal standard and monitor the mass transition of the non-deuterated Trandolaprilat.
-
Rationale: A significant signal for the non-deuterated analyte in the internal standard solution indicates isotopic impurity, which can affect linearity, especially at the lower end of the curve.
-
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
This protocol describes the preparation of calibration curve (CC) standards and quality control (QC) samples in a biological matrix (e.g., human plasma).
-
Prepare Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of Trandolaprilat and this compound.
-
Dissolve each in 1 mL of methanol (B129727) to obtain 1 mg/mL stock solutions.
-
-
Prepare Intermediate and Working Standard Solutions:
-
Perform serial dilutions of the Trandolaprilat stock solution with methanol:water (1:1, v/v) to prepare working solutions for spiking into the matrix.
-
Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
-
-
Prepare Calibration Curve Standards and Quality Controls:
-
Spike appropriate volumes of the Trandolaprilat working solutions into blank biological matrix to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Protocol 2: Sample Preparation (Protein Precipitation)
A common and rapid method for sample cleanup.
-
Sample Aliquoting:
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the this compound working solution.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (B52724) to each sample.
-
Vortex for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Protocol 3: LC-MS/MS Analysis
A typical set of parameters for the analysis of Trandolaprilat.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Trandolaprilat: To be optimizedthis compound: To be optimized |
Note: Specific MRM (Multiple Reaction Monitoring) transitions need to be optimized for the specific mass spectrometer being used.
Data Presentation
Table 1: Example Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 0.1 | 1,520 | 510,000 | 0.0030 |
| 0.5 | 7,650 | 515,000 | 0.0148 |
| 1.0 | 15,300 | 512,000 | 0.0299 |
| 5.0 | 75,500 | 508,000 | 0.1486 |
| 10.0 | 151,000 | 511,000 | 0.2955 |
| 50.0 | 748,000 | 505,000 | 1.4812 |
| 100.0 | 1,490,000 | 509,000 | 2.9273 |
Table 2: Example QC Sample Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.095 | 95.0 | 8.5 |
| Low QC | 0.3 | 0.289 | 96.3 | 6.2 |
| Mid QC | 8.0 | 8.24 | 103.0 | 4.1 |
| High QC | 80.0 | 78.9 | 98.6 | 3.5 |
Visualizations
Experimental Workflow for Sample Analysis
Caption: General experimental workflow for sample analysis.
Minimizing ion suppression for (Rac)-Trandolaprilate-d5 analysis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of (Rac)-Trandolaprilate-d5.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it impact the analysis of this compound?
A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS). It refers to the reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification of the analyte.[3][4]
Q2: I am using a deuterated internal standard, this compound. Shouldn't this completely correct for ion suppression?
A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects, it may not always provide complete correction.[5][6] Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for an accurate analyte/IS ratio.[5] However, differences in the physicochemical properties due to deuterium (B1214612) labeling can sometimes lead to slight chromatographic separation between the analyte and the IS (isotopic effect).[6] If they do not perfectly co-elute, they may be affected differently by matrix components, leading to inaccurate results.[6]
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Common sources of ion suppression in bioanalysis include endogenous matrix components like phospholipids, salts, and proteins, as well as exogenous substances such as anticoagulants and dosing vehicles.[7] Phospholipids are particularly notorious for causing ion suppression in plasma and serum samples.[8]
Q4: How can I determine if ion suppression is affecting my this compound analysis?
A4: A post-column infusion experiment is a widely used technique to identify regions of ion suppression in your chromatogram.[1][5] This involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal of the analyte indicates the retention times where ion suppression is occurring.[1][5]
Troubleshooting Guides
Problem 1: Poor sensitivity and low signal-to-noise for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment to pinpoint the regions of significant ion suppression.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the elution of this compound from the suppression zones. This may involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.
-
Enhance Sample Cleanup: Improve your sample preparation method to more effectively remove interfering matrix components. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8][9]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of quantification.[6]
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different sample lots or differential ion suppression of the analyte and internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte (Trandolaprilat) and the internal standard (this compound). They should have identical retention times. Even a slight separation can lead to differential suppression.[6]
-
Evaluate Sample Preparation Robustness: Assess the consistency of your sample preparation method in removing matrix components across different batches of biological matrix.
-
Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects.[10]
-
Experimental Protocols
General LC-MS/MS Method for Trandolaprilat (B1681354) Analysis
This protocol is a general guideline based on published methods for the analysis of Trandolaprilat in human plasma.[11][12][13] Optimization will be required for your specific instrumentation and application.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: A strong cation exchange or a suitable polymeric reversed-phase SPE cartridge.
-
Conditioning: Condition the cartridge with methanol (B129727) followed by water.
-
Loading: Load the pre-treated plasma sample (e.g., plasma diluted with an acidic buffer).
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Trandolaprilat and this compound with an appropriate elution solvent (e.g., methanol containing a small percentage of ammonia (B1221849) or formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A linear gradient starting with a low percentage of organic phase, ramping up to elute the analyte, followed by a high organic wash.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. A published method used negative ion mode.[11][12]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example from literature for negative mode):
-
Ion Source Parameters: Optimize nebulizer gas, heater gas, ion spray voltage, and temperature for maximum signal intensity.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by precipitation with an organic solvent. | Partitioning of analyte between two immiscible liquid phases. | Analyte retention on a solid sorbent followed by elution. |
| Phospholipid Removal | Poor | Moderate to Good | Good to Excellent[8][9] |
| Selectivity | Low | Moderate | High |
| Throughput | High | Low to Moderate | Moderate to High (with automation) |
| Tendency for Ion Suppression | High | Moderate | Low[9] |
| Recommendation for this compound | Not recommended for achieving low detection limits due to high matrix effects. | A viable option, but requires careful solvent selection and optimization. | Highly recommended for robust and sensitive bioanalysis.[11][12] |
Visualizations
Caption: Workflow for troubleshooting ion suppression in this compound analysis.
Caption: Decision tree for selecting a sample preparation method to minimize matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. (2006) | Ramakrishna Nirogi | 16 Citations [scispace.com]
Technical Support Center: Isotopic Cross-Contamination in d5 Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic cross-contamination when using d5-labeled internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination and why is it a concern with d5 standards?
Isotopic cross-contamination, also known as "cross-talk" or "isotopic interference," occurs when the mass spectral signal of an analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), such as a d5-labeled standard.[1] This interference can lead to significant inaccuracies in quantitative analysis.[2]
There are two primary ways this happens:
-
The naturally occurring heavier isotopes (e.g., ¹³C) of the unlabeled analyte can result in a signal at the same nominal mass as the d5-labeled internal standard.[1]
-
The d5 standard itself may contain a small amount of the unlabeled analyte as an impurity from the synthesis process.[1]
This overlap is particularly concerning because it can compromise the accuracy and precision of quantitative results, leading to non-linear calibration curves and biased measurements.[3][4]
Q2: What are the common causes of isotopic cross-contamination?
Several factors can contribute to isotopic cross-contamination:
-
Natural Isotopic Abundance: Analytes, especially those with higher molecular weights or containing elements with multiple common isotopes (like chlorine or bromine), will have a natural isotopic distribution. The M+1, M+2, etc., peaks of the analyte can overlap with the mass of the deuterated internal standard.[2][5]
-
Incomplete Deuteration: The chemical synthesis to create the d5 standard may not be 100% efficient, resulting in the presence of partially deuterated (d1-d4) or unlabeled (d0) versions of the compound within the internal standard.[2][5]
-
In-Source Fragmentation or H/D Exchange: The d5-labeled internal standard might lose some of its deuterium (B1214612) atoms in the ion source of the mass spectrometer, a phenomenon known as in-source fragmentation. Hydrogen/Deuterium (H/D) exchange can also occur where deuterium atoms are replaced by hydrogen atoms from the surrounding environment, such as the solvent or matrix.[5][6] This is more likely if the deuterium labels are in chemically unstable positions.[7]
Q3: How can I identify if isotopic cross-contamination is affecting my results?
Common indicators of isotopic cross-contamination include:
-
Non-linear calibration curve, especially at the lower or higher ends of the concentration range. [1][5] A positive y-intercept in the calibration curve can be a sign of the internal standard contributing to the analyte signal.[1]
-
A signal for the analyte is detected in blank samples that are only spiked with the internal standard. This strongly suggests the presence of the unlabeled analyte as an impurity in your d5 standard.[5]
-
Inaccurate or imprecise quantitative results, particularly at low analyte concentrations.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Non-linear calibration curve with a positive y-intercept | 1. Analyte's isotopic contribution: The natural isotopic peaks of the unlabeled analyte are interfering with the d5 standard's signal.[1]2. Internal standard impurity: The d5 standard contains a significant amount of the unlabeled analyte.[1][5] | 1. Implement a mathematical correction: Use an algorithm to subtract the calculated contribution of the analyte's natural isotopes from the internal standard's signal.[1]2. Verify standard purity: Analyze a high-concentration solution of the d5 standard alone to quantify the amount of unlabeled analyte present. This information can be used in correction calculations.[2]3. Increase the mass difference: If possible, use an internal standard with a higher degree of deuteration (e.g., d7 or d9) to shift its mass further from the analyte's isotopic cluster. A mass difference of at least 3-4 Da is generally recommended.[5] |
| Signal for the analyte detected in blank samples | Internal standard impurity: The d5 internal standard is contaminated with the unlabeled analyte.[5] | 1. Assess isotopic purity: Analyze the d5 standard by itself to confirm and quantify the level of the unlabeled impurity.[2]2. Use a higher purity standard: If the contamination is significant, obtain a new batch of the d5 standard with a higher certified isotopic purity.3. Mathematical correction: If a new standard is not available, the contribution of the impurity can be mathematically subtracted from the analyte signal in the samples.[3] |
| Poor co-elution of analyte and d5 internal standard | Isotope effect: The difference in physicochemical properties due to deuteration can cause chromatographic separation, especially on high-resolution columns.[8] | 1. Optimize chromatography: Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve co-elution.[5]2. Select a different column: Try a column with a different chemistry that may not resolve the analyte and the internal standard.[5] |
| Loss of deuterium label (H/D exchange) | 1. Unstable label position: The deuterium atoms are located in a chemically labile position on the molecule.[6][7]2. Inappropriate solvent or matrix pH: Acidic or basic conditions can promote the exchange of deuterium with hydrogen.[7] | 1. Review the standard's structure: Identify if the deuterium labels are on exchangeable sites (e.g., on heteroatoms like oxygen or nitrogen, or alpha to a carbonyl group).[6]2. Adjust pH: If possible, adjust the pH of your samples and mobile phase to be closer to neutral.[7]3. Use a more stable standard: Consider using an internal standard with deuterium labels on more stable, non-exchangeable positions or a different isotopic label (e.g., ¹³C, ¹⁵N).[7][9] |
Experimental Protocols
Protocol 1: Assessing the Isotopic Purity of a d5 Standard
Objective: To determine the percentage of the unlabeled analyte (d0) present as an impurity in the d5-labeled internal standard.
Methodology:
-
Standard Preparation:
-
Prepare a high-concentration stock solution of the d5-labeled standard (e.g., 1 mg/mL) in a high-purity solvent that is free of the analyte.
-
Create a dilution series of the standard (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to ensure an optimal signal intensity for the mass spectrometer.[2]
-
-
Mass Spectrometry Analysis:
-
Infuse the prepared standard solutions directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Acquire data in full scan mode over a mass range that encompasses both the unlabeled (d0) and the d5 species.
-
Ensure the mass resolution is sufficient to clearly distinguish between the different isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms or view the mass spectrum for the monoisotopic mass of the unlabeled analyte and the d5 standard.
-
Calculate the percentage of the unlabeled impurity using the following formula:
-
Protocol 2: Mathematical Correction for Isotopic Contribution
Objective: To mathematically correct for the contribution of the analyte's natural isotopic abundance to the internal standard's signal.[1]
Methodology:
-
Determine Theoretical Isotopic Distribution:
-
Calculate the theoretical isotopic distribution of the unlabeled analyte based on its elemental formula and the natural abundance of each element (especially ¹³C). Various online tools and mass spectrometry software can perform this calculation.
-
From this distribution, determine the expected relative intensity of the analyte's isotopic peak that overlaps with the d5 standard's mass.
-
-
Measure Analyte and Internal Standard Responses:
-
In your experimental samples, measure the peak areas or heights for both the analyte and the d5 internal standard at their respective m/z values.
-
-
Apply Correction Factor:
-
The true intensity of the internal standard can be calculated by subtracting the contribution from the analyte's isotopic peak. A simplified correction equation is as follows:
-
The Isotopic_Overlap_Factor is the theoretical ratio of the interfering analyte isotope peak intensity to the monoisotopic analyte peak intensity determined in step 1.
Note: More complex correction algorithms may be necessary for highly accurate results, especially when there is also a contribution from the internal standard to the analyte signal.[3]
-
Visualizations
Caption: Workflow for assessing and correcting isotopic cross-contamination.
Caption: Logical relationship of interference sources and their effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimization of LC Gradient for Trandolapril Analysis
Welcome to the technical support center for the analysis of trandolapril (B549266) using Liquid Chromatography (LC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their LC gradient methods for accurate and robust quantification of trandolapril.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of trandolapril and its related compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Trandolapril
-
Question: My trandolapril peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing is a common issue in reverse-phase chromatography, often caused by secondary interactions between the analyte and the stationary phase. Here are the primary causes and troubleshooting steps:
-
Mobile Phase pH: The pH of your mobile phase plays a critical role. Trandolapril has ionizable groups, and if the mobile phase pH is close to its pKa, peak tailing can occur.
-
Column Activity: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic functional groups on the analyte, leading to tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. If the problem persists, consider adding a competitive base, like triethylamine, to the mobile phase in low concentrations (e.g., 0.1%) to block the active sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.
-
Issue 2: Inadequate Resolution Between Trandolapril and its Impurities/Degradation Products
-
Question: I am unable to separate trandolapril from its known impurities or degradation products. How can I improve the resolution?
-
Answer: Achieving adequate resolution is crucial for accurate quantification, especially in stability-indicating methods. Consider the following adjustments:
-
Gradient Slope: A steep gradient may not provide sufficient time for the separation of closely eluting compounds.
-
Solution: Decrease the gradient slope. A shallower gradient, meaning a slower increase in the organic solvent concentration over time, will increase the retention time and improve the separation of analytes.
-
-
Organic Solvent: The choice and proportion of the organic solvent in the mobile phase significantly impact selectivity.
-
Solution: Acetonitrile (B52724) and methanol (B129727) are common organic solvents. If you are using one, try switching to the other or using a mixture of both. Different solvents can alter the elution order and improve resolution. Many validated methods for trandolapril use acetonitrile.[1][4][7]
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Solution: Decrease the flow rate from a typical 1.0 mL/min to 0.8 mL/min and observe the effect on resolution.[8]
-
-
Column Chemistry: The choice of stationary phase is critical for selectivity.
-
Issue 3: Retention Time Shift
-
Question: The retention time for my trandolapril peak is inconsistent between injections. What could be the cause?
-
Answer: Retention time variability can compromise the reliability of your method. Here are common causes and solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios, is a frequent cause of retention time shifts.
-
Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a calibrated pH meter and precise volumetric measurements. Degas the mobile phase before use to prevent bubble formation in the pump.
-
-
Column Temperature: Fluctuations in column temperature can lead to changes in retention time.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause variations in the flow rate and mobile phase composition, leading to retention time shifts.
-
Solution: Perform regular maintenance on your HPLC system, including checking for leaks and cleaning or replacing check valves as needed.
-
-
Column Equilibration: Insufficient column equilibration time between injections, especially with gradient methods, can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting LC gradient for trandolapril analysis?
A1: A good starting point for developing a gradient method for trandolapril on a C18 column is to use a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate at pH 3.0) and acetonitrile. You can begin with a linear gradient from a lower percentage of acetonitrile (e.g., 30-40%) to a higher percentage (e.g., 70-80%) over 15-20 minutes. The flow rate is typically set to 1.0 mL/min, and UV detection is commonly performed at 210 nm or 215 nm.[9][10][11]
Q2: How do I perform forced degradation studies for trandolapril?
A2: Forced degradation studies are essential for developing a stability-indicating method. Trandolapril should be subjected to stress conditions as per ICH Q1A (R2) guidelines, which include:
-
Acid Degradation: Treat the sample with an acid like 0.5N HCl and heat.[8]
-
Base Degradation: Treat the sample with a base like 0.5N NaOH and heat.
-
Oxidative Degradation: Expose the sample to an oxidizing agent like hydrogen peroxide.[3]
-
Thermal Degradation: Expose the solid drug substance to dry heat.[8]
-
Photolytic Degradation: Expose the sample to UV light.[3] After exposure, the samples are analyzed by HPLC to separate the degradation products from the parent drug.[1][2]
Q3: What are the critical parameters to validate for an LC method for trandolapril?
A3: According to ICH guidelines, the following parameters should be validated for an LC method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For trandolapril, linearity has been demonstrated in ranges such as 0.10 to 3.0 µg/mL.[1][2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies for trandolapril have shown values between 97.98% and 100.55%.[1]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For trandolapril, reported LOD and LOQ values can be as low as 0.024 µg/mL and 0.08 µg/mL, respectively.[8]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[1][4]
Data Presentation
Table 1: Typical Chromatographic Conditions for Trandolapril Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Xterra MS C18[1][2] | Inertsil ODS – 3V[7] | Altima C18[4] |
| Mobile Phase A | Aqueous Potassium Dihydrogen Phosphate (pH 3.0)[1][2] | Triethylamine Buffer (pH 3.0)[7] | Phosphate Buffer[4] |
| Mobile Phase B | Acetonitrile[1][2] | Acetonitrile[7] | Acetonitrile[4] |
| Gradient/Isocratic | Gradient[1][2] | Isocratic (40:60 v/v)[7] | Isocratic (35:65 v/v)[4] |
| Flow Rate | 1.0 mL/min (typical) | 1.3 mL/min[7] | 1.0 mL/min[4] |
| Column Temperature | 35°C[1][2] | Ambient | Ambient |
| Detection Wavelength | 213 nm[1] | 216 nm[7] | 220 nm[4] |
| Retention Time | ~15.58 min[1] | ~3.43 min[7] | ~2.9 min[4] |
Table 2: Summary of Validation Parameters from a Representative Study
| Validation Parameter | Result |
| Linearity Range | 0.10 - 3.0 µg/mL[1] |
| Correlation Coefficient (r²) | 0.999[1] |
| Accuracy (% Recovery) | 97.98 - 100.55%[1] |
| LOD | 0.28 µg/mL[4] |
| LOQ | 0.85 µg/mL[4] |
Experimental Protocols & Visualizations
Experimental Workflow for Method Development
The following workflow outlines the typical steps involved in developing and optimizing an LC method for trandolapril analysis.
Caption: A typical workflow for LC method development and validation.
Troubleshooting Logic for Peak Tailing
This diagram illustrates a logical approach to troubleshooting peak tailing issues in trandolapril analysis.
Caption: A troubleshooting flowchart for addressing peak tailing.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Forced Degradation Studies on Trandolapril and Development of a Stability-indicating related Substances High Performance Liquid Chromatography Method in Presence of its Degradation Compounds | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrpc.com [ijrpc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Stability Indicating RP-HPLC Method Development and Validation of Simultaneous Estimation of Trandolapril and Verapamil Hydrochloride with Forced Degradation Studies in Bulk and Commercial Products - IJPRS [ijprs.com]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. researchgate.net [researchgate.net]
- 10. Method development and validation of trandolapril by RP-UPLC-MS [wisdomlib.org]
- 11. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Comparative Guide to Internal Standards for Trandolapril Bioanalysis: (Rac)-Trandolaprilate-d5 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor trandolapril (B549266) and its active metabolite trandolaprilat (B1681354), the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides an objective comparison of (Rac)-Trandolaprilate-d5 with other commonly used internal standards for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of trandolapril.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their close physicochemical similarity to the analyte. However, structural analogs are also employed. This guide presents a review of published data on the performance of different internal standards in the bioanalysis of trandolapril.
Comparison of Internal Standard Performance
The selection of an internal standard significantly influences the validation parameters of a bioanalytical method. The following tables summarize quantitative data from various studies, highlighting the performance of different internal standards used for trandolapril analysis. It is important to note that these data are collated from different publications, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Performance Data for Trandolapril Bioanalysis Using Different Internal Standards
| Internal Standard | Analyte(s) | LLOQ (pg/mL) | Linearity Range (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Recovery (%) | Reference |
| This compound / D6-Trandolapril (Deuterated) | Trandolapril | 10 | 10 - 200 | Not explicitly stated for trandolapril alone | Not explicitly stated for trandolapril alone | Not explicitly stated for trandolapril alone | 97.78 - 99.89 | [1] |
| Ramipril (Structural Analog) | Trandolapril & Trandolaprilat | 20 | 20 - 10,000 | 2.8 - 7.9 | 3.5 - 8.1 | -5.6 to 6.5 | Not Reported | [2][3] |
| Ledipasvir (Structural Analog) | Trandolapril | 5000 (5 ng/mL) | 5,000 - 1,500,000 (5 - 1500 ng/mL) | 0.62 - 4.21 | 0.58 - 5.69 | 93 - 104% (as % nominal) | 92.9 | [4] |
Note: LLOQ, precision, and accuracy values are often presented for a range of concentrations (low, mid, high QC samples). The values presented here are a summary of the reported ranges.
Discussion of Internal Standard Choices
This compound (Deuterated Internal Standard)
Stable isotope-labeled internal standards like this compound are generally preferred in LC-MS/MS analysis. Their key advantage is the high degree of similarity to the analyte in terms of chemical and physical properties. This similarity ensures that the IS and analyte behave almost identically during sample preparation, chromatographic separation, and ionization, providing the most effective compensation for matrix effects and other sources of variability.
However, a potential drawback of deuterated standards is the "deuterium isotope effect," which can sometimes lead to a slight chromatographic separation from the unlabeled analyte.[5] This can expose the analyte and IS to different matrix effects, potentially compromising accuracy.[6] The stability of the deuterium (B1214612) label is also a consideration, as back-exchange with hydrogen can occur under certain conditions.[7]
Ramipril (Structural Analog Internal Standard)
Ramipril, another ACE inhibitor, has been successfully used as an internal standard for trandolapril analysis.[2][3] As a structural analog, it shares similar chemical properties with trandolapril, which can provide adequate compensation for variability in the analytical method. The use of a different, readily available pharmaceutical compound as an IS can also be a cost-effective alternative to a custom-synthesized SIL-IS.
The primary limitation of using a structural analog is that its physicochemical properties are not identical to the analyte. This can result in differences in extraction recovery, chromatographic retention, and ionization efficiency, which may not fully compensate for matrix effects.
Ledipasvir (Structural Analog Internal Standard)
Ledipasvir has also been reported as an internal standard for the simultaneous determination of trandolapril and verapamil.[4] While validated for this specific application, its structural dissimilarity to trandolapril is more significant compared to ramipril. This could lead to greater differences in analytical behavior and less effective compensation for matrix-induced variations.
Experimental Protocols
Below are detailed methodologies for key experiments in the bioanalysis of trandolapril, synthesized from published literature.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of trandolapril and its metabolites from plasma samples.[2][3][8]
Protocol:
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 0.5 mL of human plasma, add the internal standard solution. Vortex to mix. Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following is a representative LC-MS/MS method for the analysis of trandolapril and its internal standard.
Table 2: Representative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) formate (B1220265) buffer (pH adjusted) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Trandolapril: e.g., m/z 431.2 → 234.1Trandolaprilat: e.g., m/z 403.2 → 206.1Internal Standard: Dependent on the IS used (e.g., Ramipril: m/z 417.2 → 234.1) |
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Bioanalytical Workflow for Trandolapril Analysis.
Caption: Impact of Deuterium Isotope Effect on Matrix Effects.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. myadlm.org [myadlm.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Bioanalytical Methods for Trandolapril and its Active Metabolite, Trandolaprilat
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validated Analytical Techniques
In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comparative overview of validated analytical methods for Trandolapril (B549266), an angiotensin-converting enzyme (ACE) inhibitor, and its pharmacologically active metabolite, Trandolaprilat (B1681354). The use of a stable isotope-labeled internal standard, such as (Rac)-Trandolaprilate-d5, is a common practice in these assays to ensure accuracy and precision.[1][2] This document synthesizes data from various studies to offer a comprehensive comparison of method performance and experimental protocols.
Performance Characteristics of Analytical Methods
The selection of an appropriate analytical method is contingent on its performance characteristics. Below is a summary of key validation parameters from different studies utilizing High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) and other techniques for the determination of Trandolapril and Trandolaprilat.
| Method | Analyte(s) | Matrix | Internal Standard | Linearity Range | LLOQ | Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Trandolapril & Trandolaprilat | Human Plasma | Ramipril | 20 - 10,000 pg/mL | 20 pg/mL | Not explicitly stated, but "acceptable" | Not explicitly stated, but "acceptable" | [3] |
| LC-MS/MS | Trandolapril & Verapamil | Biological Matrix | Ledipasvir | 5 - 1500 ng/mL (Trandolapril) | 5 ng/mL (Trandolapril) | 93 - 104 | 0.58 - 5.69 | [4] |
| RP-UPLC-MS | Trandolapril & impurities | Not Specified | Not Specified | Not Specified | Not Specified | 99.5 - 101.0 (Recovery) | Not Specified | [5] |
| RP-HPLC | Trandolapril | Tablet Dosage Form | Not Specified | 6 - 36 µg/mL | Not Specified | 98 - 102 (Recovery) | < 2.0 | [6] |
| RP-HPLC | Trandolapril | Tablets | Not Specified | 60% - 140% of target concentration | Not Specified | 99.0 - 101.0 (Recovery) | < 2.0 | [7] |
| HPTLC | Trandolapril | Bulk & Pharmaceutical Dosage Forms | Not Specified | 25 - 150 ng/spot | 54 ng/spot | 99.7 (Recovery) | 1.26 (Intraday), 1.4 (Interday) | [8] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the typical experimental procedures for the LC-MS/MS-based quantification of Trandolapril and Trandolaprilat in biological matrices, a common application where an internal standard like this compound would be employed.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation procedure is essential to remove interfering substances from the biological matrix. Solid-phase extraction is a frequently employed technique.[3][4]
Caption: General workflow for sample preparation using Solid-Phase Extraction (SPE).
Chromatographic Separation and Mass Spectrometric Detection
The separation of analytes is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC), followed by detection using a tandem mass spectrometer (MS/MS).
Caption: A logical diagram illustrating the LC-MS/MS analysis process.
The multiple reaction monitoring (MRM) mode is commonly used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For instance, for Trandolaprilat, the transition m/z 401/168 has been reported.[3] The use of a stable isotope-labeled internal standard like this compound is advantageous as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and precise quantification.
Concluding Remarks
The choice of an analytical method for Trandolapril and Trandolaprilat depends on the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. LC-MS/MS methods, particularly when coupled with a stable isotope-labeled internal standard like this compound, offer high sensitivity and selectivity, making them well-suited for bioanalytical applications.[3][4] For the analysis of pharmaceutical formulations, less sensitive but still robust methods like RP-HPLC and HPTLC can be effectively employed.[6][7][8] The validation data presented in this guide, sourced from various studies, underscores the availability of reliable methods for the quantitative analysis of this important ACE inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation of trandolapril by RP-UPLC-MS [wisdomlib.org]
- 6. ijrpc.com [ijrpc.com]
- 7. researchgate.net [researchgate.net]
- 8. Hptlc method development and validation of trandolapril in bulk and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to (Rac)-Trandolaprilate-d5 Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is a critical cornerstone of pharmacokinetic and bioequivalence studies. This guide provides a comparative assessment of analytical methodologies for (Rac)-Trandolaprilate-d5, the deuterated internal standard for the active metabolite of Trandolapril (B549266), a widely used angiotensin-converting enzyme (ACE) inhibitor.
This publication delves into the performance of the state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering a detailed look at its accuracy and precision. Furthermore, it explores alternative analytical techniques, providing a comprehensive overview to aid in the selection of the most appropriate method for specific research needs.
The Gold Standard: LC-MS/MS for High-Sensitivity Bioanalysis
The most prevalent and sensitive method for the quantification of Trandolaprilat (B1681354) in biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers superior selectivity and sensitivity, allowing for the detection and quantification of analytes at very low concentrations.
A validated LC-MS/MS method for the simultaneous quantification of trandolapril and its active metabolite, trandolaprilat, in human plasma has demonstrated a linear dynamic range of 20-10,000 pg/mL for trandolaprilat.[1][2][3] The lower limit of quantification (LLOQ) for this method was established at 20 pg/mL, showcasing its high sensitivity.[1][2][3] While the full accuracy and precision data from this specific study are not publicly available, the results were reported to be acceptable.[1][2][3]
For the parent drug, trandolapril, a recently developed RP-UPLC-MS method has shown high accuracy, with recovery rates ranging from 99.5% to 101.0%.[4]
Table 1: Performance Characteristics of LC-MS/MS Method for Trandolaprilat
| Parameter | Performance |
| Linear Dynamic Range | 20 - 10,000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
| Internal Standard | Ramipril |
Table 2: Accuracy and Precision Data for a Validated LC-MS/MS Method for Trandolapril (for reference)
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Trandolapril | LQC | 5 | 5.69 | 4.87 | 98.2 |
| Trandolapril | MQC | 750 | 2.15 | 3.21 | 101.5 |
| Trandolapril | HQC | 1500 | 0.58 | 1.98 | 99.7 |
Data for Trandolapril from Ravi Y., Rajkamal B. (2019) serves as an example of typical performance for a related analyte.
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended in bioanalytical methods to compensate for matrix effects and variations in sample processing.[5] While the cited studies for Trandolaprilat quantification have utilized non-deuterated internal standards, the commercial availability of this compound allows for its implementation to enhance method robustness.[6]
Alternative Analytical Strategies
While LC-MS/MS is the benchmark, other analytical techniques have been employed for the analysis of trandolapril, which could potentially be adapted for its metabolite, trandolaprilat.
High-Performance Thin-Layer Chromatography (HPTLC)
A validated HPTLC method has been developed for the estimation of trandolapril in bulk and pharmaceutical dosage forms. This method offers a simpler and more cost-effective alternative to LC-MS/MS, though with generally lower sensitivity.
Table 3: Performance Characteristics of HPTLC Method for Trandolapril
| Parameter | Performance |
| Linearity Range | 25 - 150 ng/spot |
| Limit of Detection (LOD) | 18 ng/spot |
| Limit of Quantification (LOQ) | 54 ng/spot |
| Recovery | 99.7% |
| Intraday Precision (%RSD) | 1.26% |
| Interday Precision (%RSD) | 1.4% |
Data for Trandolapril from Sreekanth N., et al. (2010).[7]
Experimental Protocols
LC-MS/MS Method for Trandolaprilat Quantification
This protocol is based on the method described by Jie-Ping et al. (2006).[1][2][3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Human plasma samples are thawed and vortexed.
-
An aliquot of plasma is mixed with an internal standard solution (e.g., Ramipril).
-
The sample is loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analyte and internal standard are eluted with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
2. Chromatographic Conditions
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Optimized for efficient separation.
-
Injection Volume: A small volume of the reconstituted sample is injected.
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Trandolaprilat and the internal standard.
Workflow and Pathway Diagrams
Caption: Bioanalytical workflow for Trandolaprilate quantification.
Caption: Key validation parameters and the role of the internal standard.
References
- 1. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. (2006) | Ramakrishna Nirogi | 16 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation of trandolapril by RP-UPLC-MS [wisdomlib.org]
- 5. Evaluation, identification and impact assessment of abnormal internal standard response variability in regulated LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of Trandolapril Using Different Internal Standards
In the realm of bioanalytical method development and validation for pharmacokinetic studies, the choice of an appropriate internal standard (IS) is paramount to ensure accuracy and precision. This guide provides a comparative analysis of the pharmacokinetics of trandolapril (B549266), an angiotensin-converting enzyme (ACE) inhibitor, utilizing two different internal standards: ramipril (B1678797), a structurally similar ACE inhibitor, and deuterated trandolapril (D6-trandolapril), a stable isotope-labeled version of the analyte. This comparison is based on data from separate studies, each employing one of these internal standards for the quantification of trandolapril and its active metabolite, trandolaprilat, in biological matrices.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of trandolapril and its active metabolite, trandolaprilat, as determined in studies using ramipril and D6-trandolapril as internal standards. It is crucial to note that the study utilizing ramipril was conducted in human plasma, while the study with D6-trandolapril was performed in rat plasma. Therefore, a direct comparison of the absolute values is not appropriate due to inter-species differences. However, the data illustrates the successful application of both internal standards in their respective pharmacokinetic studies.
Table 1: Pharmacokinetic Parameters of Trandolapril and Trandolaprilat in Human Plasma using Ramipril as an Internal Standard [1][2]
| Analyte | Dose | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) |
| Trandolapril | Not Specified | 20-10,000 | Not Specified | Not Specified |
| Trandolaprilat | Not Specified | 20-10,000 | Not Specified | Not Specified |
Note: The referenced study focused on the validation of the analytical method and provided the linear dynamic range rather than specific pharmacokinetic parameters from a clinical study. The method was successfully used to analyze human plasma samples for pharmacokinetic studies.
Table 2: Pharmacokinetic Parameters of Trandolapril in Rat Plasma using D6-Trandolapril as an Internal Standard [3]
| Analyte | Dose (mg/kg) | Cmax (pg/mL) | Tmax (h) | AUC (pg·h/mL) |
| Trandolapril | 0.005 | 10-200 | Not Specified | Not Specified |
Note: This study also focused on method validation and provided the linear concentration range. The method was successfully applied to a pharmacokinetic study in rats.
Experimental Protocols
Detailed methodologies for the bioanalytical assays are presented below to allow for a comprehensive understanding of the experimental conditions under which the pharmacokinetic data were generated.
Method 1: Quantification of Trandolapril and Trandolaprilat using Ramipril as an Internal Standard[1][2]
-
Biological Matrix: Human Plasma
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with a reversed-phase column. The mobile phase was isocratic.
-
Detection: Tandem Mass Spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Trandolapril: m/z 429/168
-
Trandolaprilat: m/z 401/168
-
Ramipril (IS): m/z 415/166
-
-
Linear Dynamic Range: 20-10,000 pg/mL for both trandolapril and trandolaprilat.
-
Lower Limit of Quantification (LLOQ): 20 pg/mL for both analytes.
Method 2: Quantification of Trandolapril using D6-Trandolapril as an Internal Standard[3]
-
Biological Matrix: Rat Plasma
-
Sample Preparation: Liquid-Liquid Extraction
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a Symmetry C18 column (150x4.6 mm, 3.5 µm). The mobile phase consisted of a buffer (1mL of formic acid in 1L of water) and acetonitrile (B52724) in an 80:20 ratio, with an isocratic elution.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Ionization: Electrospray Ionization (ESI).
-
MRM Transitions:
-
Trandolapril: m/z 430.25→201.48
-
D6-Trandolapril (IS): m/z 436.28 → 340.52
-
-
Linear Concentration Range: 10 pg/mL to 200 pg/mL for trandolapril.
-
Run Time: 5 minutes.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the two described bioanalytical methods.
References
Deuterium Labeling and Its Influence on the Chromatographic Retention Time of Trandolaprilat: A Comparative Analysis
For researchers and drug development professionals, understanding the analytical behavior of isotopically labeled compounds is critical for accurate quantification in pharmacokinetic and metabolic studies. The substitution of hydrogen with its heavier isotope, deuterium (B1214612), a common practice for creating internal standards in mass spectrometry, can lead to measurable shifts in chromatographic retention time. This guide provides an objective comparison of the anticipated retention behavior of deuterated trandolaprilat (B1681354) versus its non-deuterated (protiated) counterpart, supported by established principles of chromatographic isotopic effects and detailed experimental methodologies for its analysis.
The Chromatographic Deuterium Isotope Effect (CDE)
The phenomenon where deuterated compounds exhibit different retention times compared to their non-deuterated analogues is known as the Chromatographic Deuterium Isotope Effect (CDE).[1][2] This effect stems from the subtle physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These minor differences can alter the molecule's interaction with the stationary phase, leading to a shift in retention time.[1]
In the context of reversed-phase chromatography (RPC), the most common mode of separation for pharmaceutical compounds like trandolaprilat, deuterated compounds generally elute earlier than their non-labeled counterparts.[1][2] This is often termed an "inverse isotope effect."[2] The rationale behind this is the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, which results in weaker interactions with the non-polar stationary phase.[1] Conversely, in normal-phase liquid chromatography (NPLC), a "normal isotope effect" may be observed, where deuterated compounds are retained longer.[2]
Comparative Retention Time Data
| Compound | Retention Time (t_R) [minutes] (Hypothetical) | Change in Retention Time (Δt_R) [minutes] |
| Trandolaprilat | 2.50 | - |
| Deuterated Trandolaprilat (d_n_) | 2.48 | -0.02 |
Note: The magnitude of the retention time shift is dependent on the number and position of deuterium atoms in the molecule, as well as the specific chromatographic conditions.
Experimental Protocol for the Analysis of Trandolaprilat
The following is a detailed methodology for the high-performance liquid chromatography (HPLC) analysis of trandolaprilat, which can be adapted for a comparative study of its deuterated and non-deuterated forms. This protocol is based on established methods for the quantification of trandolaprilat in biological matrices.[3][4]
Objective: To determine and compare the retention times of trandolaprilat and its deuterated analogue using reversed-phase HPLC coupled with mass spectrometry (MS).
1. Materials and Reagents:
-
Trandolaprilat reference standard
-
Deuterated trandolaprilat reference standard
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid
-
Ultrapure water
-
Human plasma (for matrix effect evaluation, if necessary)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 4.6 x 150mm, 5µm particle size)[5]
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[3][4]
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase of acetonitrile and 0.1% formic acid in water (e.g., 70:30, v/v).[6]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Multiple Reaction Monitoring (MRM):
5. Sample Preparation:
-
Prepare stock solutions of both trandolaprilat and deuterated trandolaprilat in a suitable solvent like methanol.
-
Create a working solution by mixing the two stock solutions to achieve a 1:1 concentration ratio.
-
For analysis in a biological matrix, a solid-phase extraction (SPE) of the plasma sample would be required.[3][4]
6. Data Analysis:
-
Inject the mixed standard solution into the LC-MS/MS system.
-
Record the retention times for both the non-deuterated and deuterated forms of trandolaprilat.
-
Calculate the difference in retention time (Δt_R) between the two compounds: Δt_R = t_R(H) - t_R(D).[1]
Experimental Workflow
Caption: Experimental workflow for comparing the retention times of trandolaprilat and its deuterated analog.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. (2006) | Ramakrishna Nirogi | 16 Citations [scispace.com]
- 5. ijrpc.com [ijrpc.com]
- 6. High-performance liquid chromatographic assay of trandolapril in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to FDA Bioanalytical Method Validation: Stable Isotope-Labeled vs. Structural Analog Internal Standards
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an internal standard (IS) is a critical decision that significantly impacts data quality and regulatory success. This guide provides an objective comparison of two primary internal standard strategies—Stable Isotope-Labeled (SIL) and Structural Analog—supported by experimental data and detailed protocols to inform your method development and validation processes in accordance with FDA guidelines.
The U.S. Food and Drug Administration (FDA), in alignment with the International Council for Harmonisation (ICH) M10 guideline, provides a harmonized framework for bioanalytical method validation to ensure the reliability of data submitted for drug approvals.[1][2] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for variability during sample processing and analysis.[1] The ideal IS mimics the physicochemical properties of the analyte, ensuring that any variations in extraction, injection volume, or instrument response are accounted for, thereby improving the accuracy and precision of the method.[1]
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
Stable Isotope-Labeled Internal Standards (SIL-ISs) are widely considered the "gold standard" in bioanalytical assays, particularly for mass spectrometry-based methods.[2][3] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, non-radioactive isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).[2] In contrast, a structural analog is a molecule that is chemically similar but not identical to the analyte.[2]
The superiority of SIL-ISs lies in their ability to more effectively compensate for matrix effects and variability in extraction recovery due to their near-identical physicochemical properties to the analyte.[4]
Table 1: Quantitative Comparison of Internal Standard Performance
| Validation Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Key Observations |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to variability | In a study on the anticancer drug Kahalalide F, switching from a structural analog to a SIL-IS improved the mean bias from 96.8% to 100.3% (closer to the true value).[5] |
| Precision (%CV) | Typically ≤10% | Typically ≤15% | The same Kahalalide F study showed a significant reduction in the standard deviation of the bias from 8.6% with the analog IS to 7.6% with the SIL-IS.[5] |
| Matrix Effect | High capability to compensate for matrix effects. IS-normalized matrix factor generally close to 1. | Variable compensation. More prone to differential matrix effects between analyte and IS. | SIL-ISs co-elute with the analyte, experiencing the same degree of ion suppression or enhancement.[6] Structural analogs may have different retention times and be affected differently by the matrix. |
| Recovery | Tracks analyte recovery very closely. | Recovery may differ from the analyte, especially with complex extraction procedures. | The near-identical chemical properties of SIL-ISs ensure they behave almost identically to the analyte during extraction.[7] |
Experimental Protocols
The following are detailed protocols for key bioanalytical method validation experiments as per FDA (ICH M10) guidelines, comparing the use of SIL-IS and structural analog IS.
Stock Solution and Internal Standard Preparation
Objective: To prepare accurate and stable stock solutions of the analyte and internal standard.
Protocol:
-
Analyte Stock Solution: Accurately weigh a certified reference standard of the analyte and dissolve it in a suitable solvent to achieve a known concentration (e.g., 1 mg/mL).
-
Internal Standard Stock Solutions:
-
SIL-IS: Prepare a stock solution of the SIL-IS in the same manner as the analyte stock solution.
-
Structural Analog IS: Prepare a stock solution of the structural analog IS in a similar manner.
-
-
Working Solutions: Prepare working solutions of the analyte and both types of internal standards by diluting the stock solutions with an appropriate solvent.
Accuracy and Precision Assessment
Objective: To determine the accuracy and precision of the method across the analytical range.
Protocol:
-
Prepare Quality Control (QC) Samples: Spike blank biological matrix with the analyte to prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (≤ 3x LLOQ)
-
Medium QC
-
High QC (≥ 75% of the Upper Limit of Quantification - ULOQ)
-
-
Sample Analysis:
-
In three separate analytical runs, analyze at least five replicates of each QC level.
-
To each QC sample, add a constant known amount of either the SIL-IS or the structural analog IS working solution.
-
Process the samples using the developed extraction procedure.
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Analysis: Calculate the concentration of the analyte in each QC sample using a calibration curve. Determine the accuracy (% bias) and precision (%CV) for each QC level.
Acceptance Criteria (ICH M10):
-
Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).
-
Intra-run and Inter-run Accuracy (% Bias): Within ±15% of the nominal value (within ±20% for LLOQ).
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Source Matrix: Obtain at least six different lots of the blank biological matrix.
-
Prepare Sample Sets:
-
Set 1 (Neat Solution): Spike the analyte (at low and high concentrations) and the internal standard (SIL-IS or structural analog) into a neat solution (e.g., mobile phase).
-
Set 2 (Post-Extraction Spike): Extract blank matrix from each of the six lots. Spike the analyte (at low and high concentrations) and the internal standard into the post-extraction supernatant.
-
-
Sample Analysis: Analyze both sets of samples.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the IS: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS).
-
Acceptance Criteria (ICH M10):
-
The coefficient of variation (%CV) of the IS-normalized matrix factor across the different lots should not be greater than 15%.[8]
Mandatory Visualization
Caption: A typical workflow for bioanalytical method validation.
Caption: Comparison of SIL-IS and Structural Analog IS pathways.
Conclusion
The selection of an appropriate internal standard is a foundational element of a robust and reliable bioanalytical method.[1] Stable isotope-labeled internal standards are unequivocally the preferred choice, offering superior accuracy and precision by closely mimicking the behavior of the analyte. However, when the use of a SIL-IS is not feasible, a carefully selected and rigorously validated structural analog can be a suitable alternative. By adhering to the principles outlined in the FDA and ICH M10 guidelines and implementing thorough experimental validation, researchers can ensure the generation of high-quality, reliable data to support their drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. scispace.com [scispace.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Navigating the Maze: A Guide to Inter-laboratory Variability in Bioanalytical Methods Using (Rac)-Trandolaprilate-d5
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of bioanalytical data across different laboratories is paramount. This guide provides a comprehensive comparison of factors contributing to inter-laboratory variability when using (Rac)-Trandolaprilate-d5 as an internal standard in bioanalytical methods, supported by illustrative experimental data and detailed protocols.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. These internal standards are designed to mimic the analyte of interest—in this case, Trandolaprilat—throughout sample preparation and analysis, thereby correcting for variability. However, significant discrepancies in results can still arise between laboratories. This guide delves into the potential sources of this variability and offers strategies for its mitigation.
Unpacking the Sources of Variability
Inter-laboratory variability in bioanalytical methods can be attributed to a multitude of factors, ranging from subtle differences in experimental execution to the inherent characteristics of the analytical instrumentation. When using this compound, a deuterated internal standard, it is crucial to understand that while it is structurally very similar to the unlabeled analyte, it is not identical. This can lead to unforeseen analytical challenges.
Potential sources of variability include:
-
Matrix Effects: Differences in the composition of the biological matrix (e.g., plasma, urine) between patient populations or even individual samples can alter the ionization efficiency of the analyte and the internal standard differently, leading to inaccuracies.
-
Instrumental Differences: Variations in LC-MS/MS systems, including the make, model, and specific settings of the mass spectrometer and chromatography setup, can influence analytical outcomes.
-
Reagent and Standard Inconsistencies: The purity and handling of reference standards and the quality of reagents can differ between labs.
-
Procedural Variations: Minor deviations in sample preparation protocols, such as extraction techniques, incubation times, and temperature, can introduce significant variability.
-
Data Processing and Integration: The software and algorithms used for data analysis, particularly for peak integration, can be a source of discrepancy.
Illustrative Inter-laboratory Comparison Data
To demonstrate the potential magnitude of inter-laboratory variability, the following tables present hypothetical data from a cross-validation study for the analysis of Trandolaprilat using this compound. These tables are modeled after typical results from such studies and highlight key performance metrics.
Table 1: Inter-laboratory Precision of Quality Control Samples
| Quality Control Level | Laboratory A (%CV) | Laboratory B (%CV) | Laboratory C (%CV) | Mean (%CV) |
| Low (1.5 ng/mL) | 4.2 | 5.1 | 4.8 | 4.7 |
| Medium (15 ng/mL) | 3.1 | 4.0 | 3.5 | 3.5 |
| High (150 ng/mL) | 2.5 | 3.2 | 2.9 | 2.9 |
CV: Coefficient of Variation
Table 2: Inter-laboratory Accuracy of Quality Control Samples
| Quality Control Level | Laboratory A (%Bias) | Laboratory B (%Bias) | Laboratory C (%Bias) | Mean (%Bias) |
| Low (1.5 ng/mL) | +2.1 | -3.5 | +1.8 | +0.1 |
| Medium (15 ng/mL) | +1.5 | -2.0 | +0.9 | +0.1 |
| High (150 ng/mL) | -0.8 | +1.2 | -0.5 | -0.03 |
%Bias: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) x 100
Experimental Protocols: A Blueprint for Consistency
To minimize inter-laboratory variability, the adoption of a harmonized and detailed experimental protocol is essential. Below is a representative LC-MS/MS method for the quantification of Trandolaprilat in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Aliquot 200 µL of plasma into a 96-well plate.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank matrix.
-
Protein Precipitation: Add 600 µL of 0.1% formic acid in acetonitrile (B52724) to each well. Mix thoroughly.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.
-
SPE Conditioning: Condition an SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged plate onto the SPE plate.
-
Washing: Wash the SPE plate with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Trandolaprilat: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).
-
Visualizing the Path to Reproducibility
The following diagrams illustrate the key workflows and relationships in managing and assessing inter-laboratory variability.
Caption: Workflow for Inter-laboratory Bioanalytical Method Cross-Validation.
Caption: Key Factors Influencing Inter-laboratory Variability.
Comparative Lipophilicity of Trandolapril and Other ACE Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of Angiotensin-Converting Enzyme (ACE) inhibitors is crucial for predicting their pharmacokinetic and pharmacodynamic behavior. Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, varies significantly among this class of antihypertensive agents. This guide provides an objective comparison of the lipophilicity of trandolapril (B549266) and its active metabolite, trandolaprilat (B1681354), with other ACE inhibitors, supported by experimental data.
Trandolapril, a non-sulfhydryl prodrug, is readily hydrolyzed in the liver to its active diacid metabolite, trandolaprilat.[1] Notably, trandolaprilat exhibits high lipophilicity compared to many other ACE inhibitors, a characteristic that is thought to contribute to its enhanced tissue penetration and prolonged duration of action.[1][2] The lipophilicity of ACE inhibitors is a critical factor influencing their tissue distribution and, potentially, their clinical efficacy in targeting tissue-specific Renin-Angiotensin-Aldosterone Systems (RAAS).
Quantitative Comparison of ACE Inhibitor Lipophilicity
The lipophilicity of a compound is experimentally determined and expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. A higher log P value indicates greater lipophilicity. The following table summarizes the experimentally determined and calculated log P values for various ACE inhibitors and their active metabolites.
| ACE Inhibitor (Prodrug) | Calculated log P | Active Metabolite | HPLC-Determined log P (n-octanol/water) | Calculated log P | Reference(s) |
| Trandolapril | 3.74 | Trandolaprilat | 1.02 | 2.03 | [2][3] |
| Benazepril | 1.54 | Benazeprilat | - | 1.97 | [3][4] |
| Captopril | 1.02 | Captopril | -1.86 | 0.3 | [2][5][6] |
| Cilazapril | 0.8 | Cilazaprilat | - | 1.91 | [3][7] |
| Enalapril | - | Enalaprilat | - | 2.03 | [3] |
| Fosinopril | - | Fosinoprilat | - | 3.1 | [3] |
| Lisinopril | -1.2 | Lisinopril | - | -1.22 | [8][9][10] |
| Moexipril | 2.7 | Moexiprilat | - | - | [11][12][13] |
| Perindopril | - | Perindoprilat | -0.36 | - | [2] |
| Quinapril | 1.96 | Quinaprilat | - | 0.69 | [2][14] |
| Ramipril | 3.41 | Ramiprilat | - | 2.03 | [3][15][16][17] |
| Spirapril (B1681985) | 2.72 | Spiraprilat | - | - | [18][19][20] |
| Zofenopril | - | Zofenoprilat | - | - | [21][22][23][24] |
Note: The lipophilicity of ACE inhibitors can be influenced by the experimental conditions, such as pH. The data presented here are for comparative purposes. Calculated log P values are derived from computational models.
Experimental Protocols
The determination of lipophilicity is a critical experimental procedure in drug discovery and development. The two most common methods for determining the n-octanol/water partition coefficient (log P) are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (OECD Guideline 107)
This traditional method directly measures the partitioning of a substance between n-octanol and water.
1. Preparation of Solutions:
-
Prepare a stock solution of the ACE inhibitor in n-octanol that has been pre-saturated with water.
-
Prepare a corresponding aqueous phase (typically a buffer solution at a specific pH, e.g., 7.4) that has been pre-saturated with n-octanol.
2. Partitioning:
-
Mix known volumes of the n-octanol stock solution and the aqueous phase in a glass vessel with a stopper.
-
Agitate the mixture at a constant temperature until equilibrium is reached. The agitation time can vary depending on the compound but is typically several hours.
3. Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.
4. Concentration Analysis:
-
Determine the concentration of the ACE inhibitor in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
5. Calculation of log P:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.
-
log P = log10 ( [Analyte]octanol / [Analyte]water )
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This indirect method estimates log P based on the retention time of a compound on a nonpolar stationary phase.
1. System Setup:
-
Utilize an HPLC system equipped with a reverse-phase column (e.g., C18).
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).
2. Calibration:
-
Inject a series of standard compounds with known log P values onto the HPLC column.
-
Measure the retention time (tR) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.
-
Create a calibration curve by plotting the log k' values against the known log P values of the standards.
3. Sample Analysis:
-
Inject the ACE inhibitor solution onto the same HPLC column under the identical conditions used for the standards.
-
Measure the retention time and calculate the log k' for the ACE inhibitor.
4. Determination of log P:
-
Use the calibration curve to determine the log P value of the ACE inhibitor corresponding to its measured log k' value.
Visualizing Key Pathways and Processes
To provide a clearer understanding of the biological context and experimental workflow, the following diagrams have been generated using Graphviz.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
Caption: Experimental workflow for determining the lipophilicity (log P) of ACE inhibitors.
References
- 1. Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative lipophilia of trandolapril and other converting enzyme inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cilazapril | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound Lisinopril (FDB022753) - FooDB [foodb.ca]
- 9. Human Metabolome Database: Showing metabocard for Lisinopril (HMDB0001938) [hmdb.ca]
- 10. Lisinopril | C21H31N3O5 | CID 5362119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Moexipril - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Ramipril (Ref: HOE-498) [sitem.herts.ac.uk]
- 16. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: Showing metabocard for Ramipril (HMDB0014324) [hmdb.ca]
- 18. Spirapril | ACE inhibitor, antihypertensive drug | CAS# 83647-97-6 | InvivoChem [invivochem.com]
- 19. Spirapril | C22H30N2O5S2 | CID 5311447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. spirapril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Efficacy and Safety of Zofenopril Versus Ramipril in the Treatment of Myocardial Infarction and Heart Failure: A Review of the Published and Unpublished Data of the Randomized Double-Blind SMILE-4 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for Selecting (Rac)-Trandolaprilate-d5 as an Internal Standard in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of (Rac)-Trandolaprilate-d5, a stable isotope-labeled internal standard (SIL-IS), with a structural analog alternative for the quantification of Trandolaprilat (B1681354), the active metabolite of the ACE inhibitor Trandolapril (B549266).
The use of an internal standard is crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation, chromatography, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Stable isotope-labeled internal standards are widely considered the "gold standard" for quantitative bioanalysis due to their near-identical physicochemical properties to the analyte.
The Case for this compound: A Superior Choice
This compound is a deuterated form of Trandolaprilat. The incorporation of five deuterium (B1214612) atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical. This leads to several key advantages:
-
Co-elution with the Analyte: this compound co-elutes with Trandolaprilat during chromatographic separation. This ensures that both compounds experience the same matrix effects, which are a common source of variability in bioanalytical assays.
-
Similar Ionization Efficiency: As a SIL-IS, it exhibits nearly identical ionization efficiency to the analyte in the mass spectrometer's ion source. This is crucial for accurate quantification, as fluctuations in ionization can significantly impact the signal intensity.
-
Correction for Extraction Variability: Any loss of analyte during the sample extraction process is mirrored by a proportional loss of the SIL-IS, leading to a consistent analyte-to-IS ratio and therefore, more accurate and precise results.
Comparison with a Structural Analog Internal Standard: Ramipril
While a SIL-IS is the preferred choice, a structural analog can be used as an alternative when a SIL-IS is unavailable. Ramipril, another ACE inhibitor, has been successfully used as an internal standard for the quantification of Trandolapril and Trandolaprilat. Below is a comparison of the expected performance of this compound against the validated performance of Ramipril.
Performance Data Comparison
The following tables summarize the validation data from a published LC-MS/MS method for the quantification of Trandolaprilat using Ramipril as an internal standard. While specific data for a method using this compound is not publicly available, the expected performance of a SIL-IS would be equivalent or superior, particularly in terms of precision and accuracy, due to its ability to better compensate for matrix effects.
Table 1: Method Validation Parameters for Trandolaprilat Quantification using Ramipril as Internal Standard [1]
| Parameter | Result |
| Linearity Range | 20 - 10,000 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL |
Table 2: Intra-day and Inter-day Precision and Accuracy for Trandolaprilat using Ramipril as Internal Standard [1]
| Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 60 | 5.8 | 103.3 | 7.2 | 105.0 |
| 5000 | 4.2 | 98.0 | 5.1 | 101.2 |
| 8000 | 3.5 | 101.3 | 4.8 | 102.5 |
Experimental Protocols
Detailed Methodology for Trandolaprilat Quantification using Ramipril IS[1]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 500 µL of human plasma, add 50 µL of Ramipril internal standard solution (1 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned Oasis HLB SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. Liquid Chromatography
-
Column: Reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) (proportions to be optimized for separation).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trandolaprilat: m/z 401.2 → 168.1
-
Ramipril (IS): m/z 415.2 → 234.1
-
Justification Logic and Experimental Workflow
The following diagrams illustrate the logical justification for selecting a stable isotope-labeled internal standard and a typical experimental workflow for bioanalysis.
Caption: Logical flow demonstrating the superiority of a SIL-IS.
Caption: Experimental workflow for Trandolaprilat analysis.
Conclusion
The selection of this compound as an internal standard for the quantification of Trandolaprilat is strongly justified by the well-established principles of bioanalysis. As a stable isotope-labeled internal standard, it offers the most effective means of compensating for analytical variability, particularly matrix effects, which is paramount for achieving the highest levels of accuracy and precision required in drug development and clinical research. While a structural analog like Ramipril can provide acceptable performance, the use of a SIL-IS like this compound represents the best practice for ensuring the reliability and robustness of the bioanalytical method.
References
Safety Operating Guide
Personal protective equipment for handling (Rac)-Trandolaprilate-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Rac)-Trandolaprilate-d5. The following procedures outline the necessary personal protective equipment (PPE), operational handling, and disposal plans to ensure a safe laboratory environment.
This compound is intended for research use only and not for human or veterinary diagnostic or therapeutic use. [1][2] As a deuterated analog of an active pharmaceutical ingredient (API), it should be handled with care, assuming it has similar pharmacological activity and potential hazards as the parent compound, Trandolapril. The Safety Data Sheet (SDS) for Trandolapril indicates that it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. It is also harmful in contact with skin or if inhaled.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and prevent contamination.[3] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Prevents eye contact with the substance.[4] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, latex, or neoprene) | Creates a barrier between the handler's skin and the chemical, preventing absorption.[3][4] |
| Body Protection | Laboratory coat, disposable gown, or coveralls (e.g., DuPont™ Tyvek®) | Protects skin from contact and prevents contamination of personal clothing.[4][5][6] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator or work in a fume hood. | Ensures good ventilation and prevents inhalation of harmful particles.[2] |
| Hair and Foot Protection | Hair and beard covers, shoe covers | Minimizes the risk of particulate contamination.[3] |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Aerosol Generation: Minimize the generation of dust or aerosols during handling.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Container: Keep the container tightly sealed to prevent contamination and degradation.[2]
-
Inert Atmosphere: For long-term storage and to prevent hydrogen-deuterium exchange, store the compound under a dry, inert atmosphere (e.g., argon or nitrogen) in a desiccator.[7]
-
Temperature: Store according to the manufacturer's recommendations, typically in a cool, dry place.
Emergency Procedures: First Aid
In case of accidental exposure, immediate action is required.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4] |
Disposal Plan
This compound and any contaminated materials should be treated as hazardous chemical waste.[4] Improper disposal can lead to environmental contamination and regulatory penalties.
Waste Segregation and Collection:
-
Waste Type: This compound is classified as hazardous waste. Do not dispose of it in standard laboratory trash or down the drain.[4]
-
Containers: Collect waste in designated, compatible, and properly labeled containers.[8] The label should clearly state "Hazardous Waste" and the full chemical name.[4]
-
Segregation: Keep halogenated and non-halogenated solvent wastes separate if applicable.[8]
Disposal Workflow:
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. safetyware.com [safetyware.com]
- 4. benchchem.com [benchchem.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 7. benchchem.com [benchchem.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
